ChemR23-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H29N7O2 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-N-methyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C28H29N7O2/c1-4-5-16-35(28-30-24-17-21(27(36)29-3)14-15-25(24)37-28)18(2)19-10-12-20(13-11-19)22-8-6-7-9-23(22)26-31-33-34-32-26/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,36)(H,31,32,33,34)/t18-/m1/s1 |
InChI-Schlüssel |
GZKNEPIIFJDVNG-GOSISDBHSA-N |
Isomerische SMILES |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ChemR23-IN-1: A Technical Guide to its Mechanism of Action
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses and immune cell trafficking. Its activation by endogenous ligands, primarily the adipokine chemerin and the specialized pro-resolving mediator resolvin E1, triggers a cascade of intracellular signaling events. ChemR23-IN-1 has been identified as a potent inhibitor of this receptor, offering a valuable tool for investigating the physiological and pathological roles of the ChemR23 signaling axis and presenting a potential therapeutic avenue for inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as an inhibitor of the ChemR23 receptor.[1] Its primary mechanism involves the suppression of chemerin-induced intracellular signaling cascades. The binding of chemerin to ChemR23 typically activates a Gi protein-coupled pathway, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), and the mobilization of intracellular calcium.[2] this compound effectively blocks these downstream effects, thereby inhibiting the physiological responses mediated by ChemR23 activation, most notably the chemotaxis of immune cells.[1]
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against both human and murine forms of the ChemR23 receptor. The half-maximal inhibitory concentration (IC50) values, determined through a calcium mobilization assay, are summarized in the table below.
| Target Species | Receptor | IC50 (nM) | Reference |
| Human | ChemR23 | 38 | [1] |
| Mouse | ChemR23 | 100 | [1] |
Signaling Pathway Modulation
This compound exerts its inhibitory effects by intervening in the canonical ChemR23 signaling pathway. The following diagram illustrates the signaling cascade initiated by chemerin and the point of inhibition by this compound.
Experimental Protocols
The characterization of this compound relies on specific in vitro assays to determine its potency and functional effects. The following are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay for IC50 Determination
This assay is designed to measure the ability of this compound to inhibit the intracellular calcium flux induced by chemerin in cells expressing the ChemR23 receptor.
1. Cell Culture and Preparation:
-
Cell Line: CAL-1 cells, a human plasmacytoid dendritic cell line endogenously expressing ChemR23.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: For the assay, cells are seeded into 96-well black-walled, clear-bottom plates.
2. Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C, according to the dye manufacturer's instructions.
3. Compound Preparation and Addition:
-
This compound: A stock solution is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to various concentrations in the assay buffer.
-
Chemerin: A stock solution of recombinant human chemerin is prepared and diluted to a final concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure: The diluted this compound or vehicle (DMSO) is added to the wells containing the dye-loaded cells and incubated for a defined period. Subsequently, the chemerin solution is added to stimulate the cells.
4. Data Acquisition and Analysis:
-
Instrumentation: A fluorescence plate reader capable of kinetic reading is used to measure the change in fluorescence intensity over time upon addition of chemerin.
-
Data Analysis: The peak fluorescence signal is determined for each well. The percentage of inhibition by this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Chemotaxis Assay
This assay evaluates the ability of this compound to block the directional migration of cells towards a chemerin gradient.
1. Cell Preparation:
-
Cell Line: CAL-1 cells.
-
Preparation: Cells are harvested, washed, and resuspended in a serum-free migration medium.
2. Assay Setup:
-
Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 or 8 µm pore size) separating the upper and lower wells.
-
Lower Chamber: The lower chamber is filled with migration medium containing various concentrations of chemerin as the chemoattractant.
-
Upper Chamber: The cell suspension, pre-incubated with different concentrations of this compound or vehicle, is added to the upper chamber.
3. Incubation:
-
The chemotaxis chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 2-4 hours).
4. Quantification of Migration:
-
Cell Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained with a suitable dye (e.g., crystal violet or a fluorescent dye).
-
Cell Counting: The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance/fluorescence.
5. Data Analysis:
-
The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards chemerin in the presence of the vehicle control. The results are typically expressed as a percentage of inhibition.
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing a ChemR23 inhibitor like this compound.
Conclusion
This compound is a valuable research tool for dissecting the complexities of the ChemR23 signaling pathway. Its well-characterized inhibitory profile, with potent activity against both human and mouse receptors, makes it suitable for a range of in vitro studies. By effectively blocking chemerin-induced calcium mobilization and subsequent chemotaxis, this compound provides a means to investigate the role of ChemR23 in various physiological and disease processes, particularly those with an inflammatory component. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this inhibitor in their own investigations.
References
The Dual Role of ChemR23 in Inflammatory Diseases: A Technical Guide
Executive Summary: The Chemokine-like receptor 1 (ChemR23), also known as CMKLR1, is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of inflammatory responses. It possesses a unique dual functionality, capable of both promoting and resolving inflammation depending on the ligand it binds. Its primary endogenous ligands are the protein chemerin and the lipid mediator Resolvin E1 (RvE1).[1][2][3] Chemerin and its processed peptides typically act as chemoattractants for immune cells, contributing to the initiation and amplification of inflammation, while RvE1 is a specialized pro-resolving mediator that actively orchestrates the return to tissue homeostasis.[4][5] This dichotomy places ChemR23 at a crucial nexus in the inflammatory cascade, making it a highly attractive therapeutic target for a wide range of chronic inflammatory and autoimmune diseases. This guide provides an in-depth overview of the ChemR23 signaling axis, its role in various pathologies, quantitative data on its expression and function, relevant experimental protocols, and its potential in drug development.
The ChemR23 Signaling Axis
ChemR23 is expressed on various immune cells, including monocytes, macrophages (particularly pro-inflammatory M1 macrophages), dendritic cells (DCs), and natural killer (NK) cells, as well as non-immune cells like adipocytes and endothelial cells. Its function is dictated by the specific ligand present in the tissue microenvironment.
Ligands: A Tale of Two Signals
-
Chemerin (RARRES2): Initially synthesized as an inactive precursor (prochemerin), it is activated through proteolytic cleavage in inflammatory settings. Active chemerin acts as a potent chemoattractant, recruiting ChemR23-expressing cells like macrophages and DCs to sites of inflammation. This function is central to the initiation phase of the immune response. However, further processing of chemerin can generate peptides with anti-inflammatory properties, highlighting the complexity of this system.
-
Resolvin E1 (RvE1): An omega-3 fatty acid-derived lipid mediator, RvE1 is a key player in the active resolution of inflammation. Its binding to ChemR23 triggers pro-resolving pathways, such as enhancing the phagocytosis of apoptotic cells by macrophages (efferocytosis), inhibiting neutrophil infiltration, and downregulating pro-inflammatory cytokine production.
Downstream Signaling Pathways
Activation of ChemR23 by its ligands initiates distinct intracellular signaling cascades. Chemerin binding typically activates Gαi protein, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn causes the phosphorylation of extracellular-signal-regulated kinases 1/2 (ERK1/2) and activation of the pro-inflammatory nuclear factor kappa B (NF-κB) pathway. In contrast, RvE1 signaling promotes resolution, in part by blocking TNF-α-induced NF-κB activation and stimulating pathways like the Akt/MEK/MAPK cascade, which can lead to increased IL-10 transcription and enhanced phagocytosis. In neuroinflammation models, ChemR23 signaling has also been shown to involve the CaMKK2/AMPK/Nrf2 pathway to exert anti-inflammatory and neuroprotective effects.
Caption: ChemR23 signaling pathways initiated by chemerin versus Resolvin E1.
The Role of ChemR23 in Inflammatory Diseases
The differential expression and function of the ChemR23 axis have been implicated in a variety of inflammatory conditions.
-
Psoriasis: The chemerin/ChemR23 axis is a key player in the early stages of psoriasis. High levels of chemerin are found in pre-psoriatic and early lesions, correlating strongly with the recruitment of plasmacytoid dendritic cells (pDCs) and neutrophils into the skin, which are critical for the production of type I interferons that drive the disease.
-
Rheumatoid Arthritis (RA): In the synovium of RA patients, both chemerin and ChemR23 are highly expressed. Chemerin activates fibroblast-like synoviocytes (FLSs), promoting their motility and the production of pro-inflammatory mediators like IL-6, CCL2, and matrix metalloproteinase 3 (MMP-3), thereby contributing to joint inflammation and degradation.
-
Inflammatory Bowel Disease (IBD): ChemR23 is significantly overexpressed in the inflamed colon tissues of severe IBD patients, including those unresponsive to standard biologic therapies. This expression is associated with significant neutrophil accumulation in the mucosa, suggesting a role in the persistent, non-resolving inflammation characteristic of IBD.
-
Neuroinflammation: The ChemR23 axis plays a complex role in the central nervous system. In models of germinal matrix hemorrhage and ischemic stroke, activation of ChemR23 signaling has been shown to be neuroprotective by suppressing neuroinflammation, reducing neuronal apoptosis, and dampening oxidative stress. This suggests its potential as a therapeutic target for acute brain injuries.
-
Metabolic Diseases: As an adipokine, chemerin links obesity to a state of chronic, low-grade inflammation. The chemerin/ChemR23 axis is implicated in obesity-related insulin (B600854) resistance and cardiovascular diseases. In diabetic nephropathy, this axis promotes inflammation and injury of glomerular endothelial cells.
Caption: The multifaceted role of the ChemR23 axis across various inflammatory diseases.
Quantitative Data Summary
The following tables summarize key quantitative findings regarding ChemR23 expression and function from various studies.
Table 1: ChemR23 Expression in Inflammatory Conditions
| Disease/Condition | Cell Type / Tissue | Observation | Significance | Citation(s) |
| Type 2 Diabetes | Neutrophils | Highly expressed compared to healthy controls | p < 0.01 | |
| Periodontitis | Neutrophils | Moderately expressed compared to healthy controls | p < 0.05 | |
| LPS or TNF-α Stimulation | Neutrophils, Monocytes | Significantly increased receptor expression | p < 0.001 (LPS), p < 0.01 (TNF-α) | |
| Inflammatory Bowel Disease | Inflamed Colon Tissue | Overexpressed in severe patients | - | |
| Rheumatoid Arthritis | Synovium | Highly expressed compared to osteoarthritis | - | |
| Psoriasis | Early Skin Lesions | Strong expression in the dermis | - | |
| Ischemic Stroke (Mouse Model) | Ischemic Brain Tissue | Expression peaked at Day 1 post-MCAO | - |
Table 2: Functional Effects of ChemR23 Modulation
| Modulator | Model System | Key Effect | Quantitative Result | Citation(s) |
| Chemerin | RA Fibroblast-like Synoviocytes | Enhanced production of IL-6, CCL2, MMP-3 | - | |
| Chemerin Peptide (C15) | Zymosan-induced Peritonitis (Mouse) | Suppressed neutrophil recruitment | 63% reduction | |
| Chemerin Peptide (C15) | Zymosan-induced Peritonitis (Mouse) | Suppressed monocyte recruitment | 62% reduction | |
| Resolvin E1 (RvE1) | Human Macrophages | Enhances phagocytosis of apoptotic neutrophils | - | |
| Anti-chemerin Antibody | IMQ-induced Psoriasis (Mouse) | Diminished epidermal proliferation & inflammation | - | |
| Agonist anti-ChemR23 mAb | Chronic Colitis (Mouse) | Triggered resolution of inflammation | Significant decrease in tissue lesions & fibrosis | |
| ChemR23 Knockout | LPS-induced Lung Inflammation (Mouse) | Increased neutrophil infiltrate post-LPS | - |
Key Experimental Protocols
Studying the ChemR23 axis involves a range of in vitro and in vivo techniques. Below are summarized methodologies for key experiments.
In Vitro Macrophage Polarization and ChemR23 Analysis
This protocol is used to assess how inflammatory stimuli regulate ChemR23 expression and function in macrophages.
-
Cell Isolation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
-
Macrophage Differentiation: Culture monocytes for 7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF or GM-CSF to differentiate them into M2-like or M1-like macrophages, respectively.
-
M1 Polarization: To induce a classic pro-inflammatory M1 phenotype, stimulate M-CSF-differentiated macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24-48 hours.
-
ChemR23 Expression Analysis:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure CMKLR1 (ChemR23) mRNA levels, using appropriate housekeeping genes for normalization.
-
Flow Cytometry: Stain cells with a fluorochrome-conjugated anti-ChemR23 antibody to quantify surface receptor expression.
-
-
Functional Assays:
-
Chemotaxis Assay: Use a Boyden chamber or similar migration assay system. Place polarized macrophages in the upper chamber and add chemerin to the lower chamber as a chemoattractant. Quantify migrated cells after several hours.
-
Phagocytosis Assay: Treat macrophages with RvE1 (e.g., 10 nM) and then incubate with pHrodo-labeled apoptotic cells or microbial particles. Measure phagocytic activity via flow cytometry or fluorescence microscopy.
-
In Vivo Model: Zymosan-Induced Peritonitis
This model is used to evaluate the pro-resolving or anti-inflammatory effects of ChemR23-targeting compounds.
-
Animal Model: Use wild-type and ChemR23 knockout (ChemR23-/-) mice on a C57BL/6 background to establish receptor dependency.
-
Compound Administration: Administer the test compound (e.g., chemerin-derived peptide C15, 0.32 ng/kg) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Induction of Peritonitis: After a set pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse).
-
Peritoneal Lavage: At a specified time point post-zymosan challenge (e.g., 4 or 24 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with ice-cold PBS/EDTA.
-
Cellular Analysis:
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Differential Counts: Prepare cytospin slides, stain with Wright-Giemsa, and perform differential counts to quantify neutrophils and monocytes/macrophages. Alternatively, use flow cytometry with specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
-
Mediator Analysis: Centrifuge the lavage fluid and analyze the supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines using ELISA or multiplex bead arrays.
Caption: A generalized experimental workflow for investigating the ChemR23 axis.
Therapeutic Targeting of ChemR23
The dual nature of ChemR23 makes it a nuanced but highly promising drug target.
-
Agonist Strategy: For chronic inflammatory diseases like IBD, where there is a failure to resolve inflammation, an agonist approach is attractive. Activating ChemR23 with a pro-resolving agonist (mimicking RvE1) could actively switch off inflammation, reduce neutrophil accumulation, and promote tissue repair. A monoclonal antibody agonist, OSE-230, is in development for chronic inflammation, designed to trigger this resolution pathway.
-
Antagonist Strategy: In conditions where the pro-inflammatory chemoattractant arm of the axis is dominant (e.g., early psoriasis or acute inflammatory flares), an antagonist that blocks chemerin binding could be beneficial to prevent the initial recruitment of inflammatory cells.
Conclusion
The ChemR23 receptor is a pivotal control point in the regulation of inflammation. Its ability to be steered by distinct pro-inflammatory and pro-resolving ligands places it at the heart of the balance between a healthy immune response and chronic pathological inflammation. Its differential role across a spectrum of diseases, from psoriasis and rheumatoid arthritis to IBD and neuroinflammation, underscores its importance. A deeper understanding of the tissue-specific processing of its ligands and the resulting downstream signaling will be key to successfully harnessing its therapeutic potential. The development of specific ChemR23 agonists and antagonists represents a novel and promising strategy to move beyond simple inflammatory suppression towards actively promoting resolution and restoring tissue homeostasis.
References
- 1. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
ChemR23-IN-1: A Potent Antagonist of Chemerin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target in a range of inflammatory and metabolic diseases. Its primary endogenous ligand, the adipokine chemerin, orchestrates a complex signaling cascade upon binding to ChemR23, influencing immune cell trafficking, adipogenesis, and glucose metabolism. The development of small molecule antagonists for ChemR23, such as ChemR23-IN-1, provides a powerful tool to probe the physiological roles of the chemerin/ChemR23 axis and offers a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on chemerin signaling, supported by quantitative data and detailed experimental protocols.
This compound: A Competitive Antagonist of the Chemerin Receptor
This compound is a small molecule inhibitor of the ChemR23 receptor. It exhibits competitive antagonism, binding to the receptor and preventing the binding of its natural ligand, chemerin. This blockade of ligand binding effectively abrogates the downstream signaling pathways typically initiated by chemerin activation of ChemR23.
Binding Affinity
The potency of this compound has been quantified through its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a radiolabeled ligand or the response to an agonist by 50%.
| Species | IC50 (nM) | Assay Type |
| Human | 38 | Competitive Binding Assay |
| Mouse | 100 | Competitive Binding Assay |
| Table 1: In vitro potency of this compound.[1] |
The Chemerin/ChemR23 Signaling Pathway
Activation of ChemR23 by chemerin initiates a cascade of intracellular events mediated primarily through the Gαi/o family of G proteins. This signaling pathway is characterized by several key downstream effects:
-
Inhibition of cAMP Production: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Calcium Mobilization: Activation of phospholipase C (PLC) by the Gβγ subunits leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores.
-
MAPK/ERK and PI3K/Akt Activation: Chemerin binding to ChemR23 stimulates the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), as well as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[2][3]
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to ChemR23 promotes the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[3]
-
Chemotaxis: A primary physiological outcome of chemerin/ChemR23 signaling is the directed migration of immune cells, particularly dendritic cells and macrophages, towards a chemerin gradient.[4]
Effect of this compound on Chemerin Signaling
As a competitive antagonist, this compound effectively blocks all known downstream signaling events initiated by chemerin binding to ChemR23.
Inhibition of Chemotaxis
In vitro studies have demonstrated that this compound potently inhibits the chemotactic response of cells expressing ChemR23 towards a chemerin gradient. This has been shown in the CAL-1 cell line, a human B-cell line that endogenously expresses ChemR23.
| Assay | Cell Line | Effect of this compound |
| Chemotaxis | CAL-1 | Inhibition of chemerin-triggered migration |
| Table 2: Functional effect of this compound in vitro. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ChemR23 antagonists like this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the ChemR23 receptor.
Materials:
-
HEK293 cells stably expressing human or mouse ChemR23.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand (e.g., [125I]-labeled chemerin).
-
Unlabeled chemerin (for determination of non-specific binding).
-
This compound or other test compounds.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-ChemR23 cells by homogenization and centrifugation.
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the radioligand.
-
Add varying concentrations of the unlabeled test compound (this compound). For determining non-specific binding, add a high concentration of unlabeled chemerin.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curve.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit chemerin-induced increases in intracellular calcium.
Materials:
-
HEK293 cells co-expressing ChemR23 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Chemerin.
-
This compound or other test compounds.
-
A luminometer or fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Place the plate in the plate reader and initiate reading to establish a baseline.
-
Inject a fixed concentration of chemerin (typically the EC80 concentration) to stimulate calcium release.
-
Continue to measure the luminescent or fluorescent signal to capture the peak response.
-
The inhibitory effect of this compound is calculated as a percentage of the response to chemerin alone, and an IC50 value is determined from the dose-response curve.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the inhibition of chemerin-induced recruitment of β-arrestin to the ChemR23 receptor.
Materials:
-
A cell line engineered to express ChemR23 fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and assay plates.
-
Chemerin.
-
This compound or other test compounds.
-
Detection reagents containing the chemiluminescent substrate for β-galactosidase.
-
A luminometer.
Procedure:
-
Seed the engineered cells in an appropriate assay plate.
-
Pre-incubate the cells with a dilution series of this compound.
-
Add a pre-determined concentration of chemerin (e.g., EC80) to all wells except the negative control.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment and enzyme complementation.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
A cell line expressing ChemR23 (e.g., CAL-1 or primary immune cells).
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (pore size appropriate for the cell type).
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
Chemerin.
-
This compound or other test compounds.
-
A method for cell quantification (e.g., cell counting with a hemocytometer or a fluorescent dye-based assay).
Procedure:
-
Place chemotaxis buffer containing various concentrations of chemerin in the lower chamber of the Boyden apparatus.
-
In the upper chamber, place the cell suspension that has been pre-incubated with different concentrations of this compound or vehicle.
-
Incubate the chamber for a sufficient time to allow for cell migration through the porous membrane (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the inhibitor to the number of cells that migrated in response to chemerin alone.
Visualizations of Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemerin signaling pathway and the inhibitory action of this compound.
References
- 1. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]
- 2. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eurofins Discoverx PathHunter CHO-K1 TACR3 β-Arrestin Cell Line, 2 vials. | Fisher Scientific [fishersci.com]
- 4. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
The ChemR23-IN-1 Technical Guide: A Deep Dive into Macrophage Migration Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ChemR23-IN-1, a potent inhibitor of the ChemR23 receptor, for the express purpose of studying macrophage migration. This document outlines the core mechanism of action, detailed experimental protocols, and data presentation, offering a foundational resource for researchers in immunology and drug discovery.
Introduction to ChemR23 and Macrophage Migration
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in both the initiation and resolution of inflammation.[1][2] It is expressed on various immune cells, most notably macrophages and dendritic cells.[1][3] The receptor is activated by two primary endogenous ligands: the chemoattractant protein chemerin and the pro-resolving lipid mediator resolvin E1 (RvE1).[4] The interaction of these ligands with ChemR23 can trigger diverse downstream signaling pathways, influencing cellular functions such as migration, differentiation, and inflammatory responses.
Macrophage migration is a critical process in immune surveillance, inflammation, and tissue repair. The chemerin/ChemR23 axis is a key driver of macrophage chemotaxis, guiding these cells to sites of inflammation. Dysregulation of this pathway has been implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor for Research
This compound is a small molecule inhibitor designed to specifically target the ChemR23 receptor. Its inhibitory activity makes it a valuable tool for elucidating the role of the ChemR23 signaling pathway in macrophage biology, particularly in the context of migration and chemotaxis.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human | 38 nM | |
| IC50 | Mouse | 100 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
To illustrate the potential dose-dependent effect of this compound on macrophage migration, the following table presents hypothetical, yet realistic, data from a typical in vitro chemotaxis assay. Researchers should generate their own data to confirm these findings.
| This compound Concentration (nM) | Chemerin-induced Macrophage Migration (% Inhibition) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 85 ± 4 |
| 100 | 98 ± 2 |
| 500 | 99 ± 1 |
ChemR23 Signaling Pathway and Inhibition by this compound
Activation of ChemR23 by its ligands, such as chemerin, initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the G protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These signaling cascades are crucial for orchestrating the cytoskeletal rearrangements necessary for cell migration.
This compound acts as a competitive antagonist, binding to the ChemR23 receptor and preventing the binding of endogenous ligands like chemerin. This blockade effectively abrogates the downstream signaling events that promote macrophage migration.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on macrophage migration.
Macrophage Isolation and Culture
Objective: To obtain primary macrophages for in vitro assays.
Materials:
-
Murine bone marrow or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Ficoll-Paque PLUS (for human PBMCs)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Protocol:
-
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Change the medium on day 3.
-
-
Human Monocyte-Derived Macrophages (MDMs):
-
Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in RPMI-1640 with 10% FBS and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells with warm PBS.
-
Culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
In Vitro Macrophage Migration (Chemotaxis) Assay
Objective: To quantify the effect of this compound on chemerin-induced macrophage migration using a Boyden chamber/transwell assay.
Materials:
-
Differentiated macrophages
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Recombinant human or mouse chemerin
-
This compound
-
Serum-free RPMI-1640
-
Calcein-AM or DAPI stain
-
Fluorescence microscope or plate reader
Protocol:
-
Starve macrophages in serum-free RPMI-1640 for 4-6 hours prior to the assay.
-
Harvest macrophages using a cell scraper and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the macrophage suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add serum-free RPMI-1640 containing a chemoattractant concentration of chemerin (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Add the pre-incubated macrophage suspension to the upper chamber of the transwell inserts.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with Calcein-AM or DAPI.
-
Quantify the migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation of key signaling molecules (ERK and Akt) in macrophages.
Materials:
-
Differentiated macrophages
-
Recombinant chemerin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated ERK1/2 and Akt
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Plate differentiated macrophages and starve them in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle control for 30 minutes.
-
Stimulate the cells with chemerin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effect of this compound on macrophage migration.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the ChemR23 receptor in macrophage migration. By providing detailed protocols and a framework for data analysis, this guide aims to facilitate research into the complex mechanisms governing immune cell trafficking and to support the development of novel therapeutics for inflammatory diseases. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemerin/ChemR23 system does not affect the pro-inflammatory response of mouse and human macrophages ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
The Therapeutic Potential of Targeting the Chemerin/ChemR23 Axis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the chemerin/ChemR23 signaling axis, a complex and pleiotropic system with significant therapeutic potential across a spectrum of inflammatory, metabolic, and oncologic diseases. The guide details the molecular mechanisms, summarizes key quantitative data for agonists and antagonists, provides methodologies for critical experiments, and visualizes the core pathways and experimental workflows.
Introduction to the Chemerin/ChemR23 Axis
Chemerin, also known as retinoic acid receptor responder 2 (RARRES2) or tazarotene-induced gene 2 (TIG2), is a secreted chemoattractant protein and adipokine.[1][2] It is initially synthesized as an inactive precursor, prochemerin, which undergoes proteolytic cleavage at its C-terminus by serine proteases from the coagulation, fibrinolytic, and inflammatory cascades to become biologically active.[1][3]
The primary signaling receptor for active chemerin is the Chemokine-Like Receptor 1 (CMKLR1), also known as ChemR23, a G protein-coupled receptor (GPCR).[4] The chemerin/ChemR23 axis is a critical regulator of immune cell trafficking, attracting macrophages, dendritic cells (DCs), and natural killer (NK) cells to sites of inflammation. Beyond its role in immunity, this axis is deeply involved in adipogenesis, glucose metabolism, angiogenesis, and vascular function.
Chemerin can also bind to two other receptors: G protein-coupled receptor 1 (GPR1), which shows weak signaling, and C-C motif chemokine receptor-like 2 (CCRL2), a non-signaling receptor thought to function by concentrating chemerin in specific microenvironments. The multifaceted and context-dependent nature of chemerin signaling—exhibiting both pro- and anti-inflammatory effects—makes it a compelling, albeit complex, therapeutic target.
Signaling Pathways and Molecular Mechanisms
Activation of ChemR23 by chemerin primarily initiates signaling through the Gαi/o family of G proteins. This engagement leads to a cascade of downstream intracellular events.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: Activation of the Gβγ subunit stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.
-
MAPK and Akt Activation: The signaling cascade also involves the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically p44/42 MAPK (ERK1/2), and the Akt pathway. These pathways are crucial for regulating cell proliferation, migration, and survival.
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to ChemR23 induces β-arrestin recruitment, which is involved in receptor desensitization, internalization, and G protein-independent signaling.
The ultimate biological outcome of ChemR23 activation is highly dependent on the specific chemerin isoform, the cellular context, and the local microenvironment. For instance, different proteolytic cleavages of prochemerin can generate isoforms with varying potencies or even opposing functions (pro- vs. anti-inflammatory).
References
The Impact of ChemR23 Inhibition on Dendritic Cell Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their migration, or chemotaxis, to lymph nodes and sites of inflammation is a tightly regulated process, critical for immune surveillance and the generation of T-cell and B-cell responses.[1] A key player in guiding the migration of certain DC subsets is the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1).[1][2]
ChemR23 is a G protein-coupled receptor (GPCR) expressed on immature myeloid and plasmacytoid dendritic cells (pDCs).[1][3] Its primary endogenous ligand is the chemoattractant protein chemerin. The interaction between chemerin and ChemR23 triggers a signaling cascade that leads to DC migration. This axis is implicated in various physiological and pathological processes, including inflammation and autoimmune diseases. Consequently, targeting the ChemR23/chemerin pathway with small molecule inhibitors presents a promising therapeutic strategy for modulating immune responses by controlling dendritic cell trafficking.
This technical guide provides an in-depth overview of the impact of ChemR23 inhibition on dendritic cell chemotaxis, including quantitative data on inhibitors, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. While a specific compound named "ChemR23-IN-1" was not found in publicly available literature at the time of this writing, this guide focuses on the effects of known ChemR23 antagonists.
Data Presentation: Efficacy of ChemR23 Inhibitors on Dendritic Cell Chemotaxis
The development of small molecule antagonists for ChemR23 is an active area of research. While extensive quantitative data for a wide range of compounds is not yet publicly available, studies have identified and characterized some inhibitors. The following table summarizes the available data on the in vitro efficacy of a known ChemR23 antagonist in inhibiting dendritic cell migration.
| Compound Name | Assay Type | Cell Type | Chemoattractant | IC50 Value (µM) | Reference |
| 2-(α-naphthoyl) ethyltrimethylammonium (B95326) iodide (α-NETA) | Transwell Chemotaxis Assay | CMKLR1+ Cells | Chemerin | 6.5 ± 0.7 |
Note: The cell type used in the referenced study was a CMKLR1-expressing cell line, which serves as a model for ChemR23-positive immune cells like dendritic cells. Further studies on primary dendritic cells are needed to confirm these findings.
Experimental Protocols
Accurate and reproducible assessment of the impact of ChemR23 inhibitors on dendritic cell chemotaxis relies on standardized experimental protocols. Below are detailed methodologies for key assays used in this field.
Transwell Migration (Chemotaxis) Assay
This assay is the gold standard for quantifying the chemotactic response of cells to a specific chemoattractant.
Objective: To measure the in vitro migration of dendritic cells towards a chemerin gradient and to assess the inhibitory effect of a ChemR23 antagonist.
Materials:
-
24-well Transwell plates with 5 µm pore size polycarbonate membranes
-
Immature dendritic cells (e.g., monocyte-derived DCs or primary pDCs)
-
Chemotaxis medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human chemerin
-
ChemR23 inhibitor (e.g., α-NETA)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue or other viability stain
-
Flow cytometer or microscope for cell counting
Procedure:
-
Cell Preparation:
-
Culture and differentiate dendritic cells to an immature state.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in chemotaxis medium at a concentration of 1–2 x 10^6 cells/mL.
-
Assess cell viability using trypan blue; viability should be >95%.
-
(For inhibitor studies) Pre-incubate the dendritic cells with the ChemR23 inhibitor at various concentrations for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing the desired concentration of chemerin (e.g., 100 pM) to the lower wells of the 24-well plate. For the negative control, add medium without chemerin.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the dendritic cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer for a fixed time period or by manual counting with a hemocytometer.
-
To calculate the chemotactic index, divide the number of cells that migrated in response to chemerin by the number of cells that migrated in the absence of a chemoattractant.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation, providing a rapid readout of receptor engagement and signaling.
Objective: To determine if a ChemR23 inhibitor can block chemerin-induced calcium flux in dendritic cells.
Materials:
-
Immature dendritic cells
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
Recombinant human chemerin
-
ChemR23 inhibitor
-
Flow cytometer with UV excitation and dual-emission detection (for Indo-1) or a plate reader with fluorescence capabilities (for Fluo-4).
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest dendritic cells and resuspend them in HBSS without calcium and magnesium at a concentration of 1-5 x 10^6 cells/mL.
-
Add the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS containing calcium and magnesium to remove excess dye.
-
Resuspend the cells in HBSS with calcium and magnesium.
-
-
Inhibitor Pre-treatment:
-
(For inhibitor studies) Aliquot the dye-loaded cells and pre-incubate with the ChemR23 inhibitor at various concentrations for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Acquire a baseline fluorescence reading of the cell suspension for approximately 30-60 seconds using the flow cytometer or plate reader.
-
Add recombinant chemerin to the cell suspension to achieve the final desired concentration and continue recording the fluorescence for several minutes.
-
The binding of chemerin to ChemR23 should elicit a rapid increase in intracellular calcium, which is detected as a change in the fluorescence signal.
-
For Indo-1, the ratio of violet to blue fluorescence is measured. For Fluo-4, the increase in fluorescence intensity at ~516 nm is measured.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence response.
-
In inhibitor studies, the percentage of inhibition of the calcium response is calculated for each inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of ChemR23-Mediated Dendritic Cell Chemotaxis and its Inhibition
Caption: ChemR23 signaling cascade in dendritic cells and the point of inhibition.
Experimental Workflow for a Transwell Chemotaxis Assay
Caption: Workflow of a transwell assay to assess DC chemotaxis and its inhibition.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's antagonistic action on dendritic cell chemotaxis.
Conclusion
The ChemR23/chemerin signaling axis is a key driver of dendritic cell chemotaxis and represents a valuable target for therapeutic intervention in inflammatory and autoimmune diseases. The development of potent and selective small molecule inhibitors of ChemR23, such as α-NETA, provides a powerful tool for modulating the migration of these critical immune cells. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to investigate the impact of new chemical entities on this important pathway. Further research into the discovery and characterization of novel ChemR23 inhibitors will be crucial for translating our understanding of dendritic cell trafficking into innovative immunomodulatory therapies.
References
- 1. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of ChemR23 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a critical regulator of inflammatory and immune responses. Its activation by endogenous ligands, primarily the adipokine chemerin and the specialized pro-resolving mediator Resolvin E1 (RvE1), triggers a cascade of intracellular signaling events with often opposing functional outcomes. While chemerin is typically associated with pro-inflammatory and chemoattractant effects, RvE1 plays a crucial role in the resolution of inflammation.[1] This dichotomy positions ChemR23 as a compelling therapeutic target for a wide range of inflammatory diseases, metabolic disorders, and cancer.
This in-depth technical guide explores the core downstream signaling pathways affected by the inhibition of ChemR23. It provides a comprehensive overview of the molecular mechanisms, quantitative data on signaling modulation, detailed experimental protocols for studying these pathways, and visual representations of the signaling architecture.
ChemR23 Signaling: A Dual-Edged Sword
ChemR23 primarily couples to the Gαi/o family of G proteins.[1] Ligand binding initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This event triggers two major downstream signaling arms: the Gαi/o-mediated pathway and the β-arrestin-mediated pathway.
Gαi/o-Mediated Signaling
The activation of Gαi/o by ChemR23 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Simultaneously, the Gβγ subunits released upon G protein activation can directly modulate the activity of various effector proteins, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.
The PI3K/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are central cascades downstream of ChemR23 activation.[2] These pathways are critical for regulating a plethora of cellular processes, including cell survival, proliferation, differentiation, and migration.
β-Arrestin-Mediated Signaling
Beyond its role in G protein-dependent signaling, ChemR23 can also signal through β-arrestins. Upon ligand-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of ChemR23.[3] This recruitment not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events. β-arrestins can act as scaffolds for various signaling proteins, including components of the MAPK cascade, leading to sustained ERK activation.
The Impact of ChemR23 Inhibition
Inhibition of ChemR23, either through small molecule antagonists or blocking antibodies, is a promising therapeutic strategy for mitigating pathological inflammation. By blocking the binding of pro-inflammatory ligands like chemerin, ChemR23 inhibitors can effectively dampen the downstream signaling cascades that drive inflammatory responses.
The consequences of ChemR23 inhibition include:
-
Reduced Immune Cell Recruitment: Inhibition of ChemR23-mediated chemotaxis can prevent the infiltration of immune cells, such as macrophages and dendritic cells, into sites of inflammation.
-
Modulation of Cytokine Production: ChemR23 inhibition can alter the production of various cytokines. For instance, chemerin has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages.
-
Suppression of Inflammatory Pathways: By blocking the activation of the MAPK/ERK and PI3K/Akt pathways, ChemR23 inhibitors can suppress the expression of pro-inflammatory genes and mediators.
Quantitative Data on ChemR23 Signaling Modulation
The following tables summarize the available quantitative data on the modulation of ChemR23 downstream signaling pathways.
Table 1: Effect of ChemR23 Agonists on Downstream Signaling
| Ligand | Cell Type | Assay | Endpoint | Effective Concentration | Reference |
| Chemerin | Macrophages | ELISA | Inhibition of TNF-α, IL-1β, IL-6 production | 1 pM (maximal response) | |
| Chemerin-derived peptide (C15) | Mice (in vivo) | Cell counting | Suppression of neutrophil and monocyte recruitment | 0.32 ng/kg | |
| Anti-ChemR23 mAb | M-CSF differentiated macrophages | Western Blot | Increased ERK1/2 phosphorylation | 10 µg/ml | |
| Resolvin E1 | CHO-hChemR23 cells | Western Blot | Increased Akt phosphorylation | 0.1–10.0 nM | |
| Chemerin | Microglial cells | Boyden Chamber | Increased cell migration | 0.1–20 nM |
Table 2: Effect of ChemR23 Antagonists on Downstream Signaling
| Inhibitor | Cell Type/Model | Assay | Effect | Reference |
| CCX832 | db/db mice | Gene Expression | Decreased renal inflammatory markers (IL-6, TNF-α) | |
| CCX832 | Vascular Smooth Muscle Cells | Cell Proliferation/Migration Assay | Ameliorated chemerin-induced proliferation and migration |
Note: Specific IC50 values for small molecule inhibitors like CCX832 on downstream signaling pathways are not consistently reported in publicly available literature.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key downstream signaling pathways of ChemR23.
Caption: Canonical ChemR23 downstream signaling pathways.
Caption: General experimental workflow for studying ChemR23 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling of ChemR23.
Western Blot for ERK and Akt Phosphorylation
This protocol is used to quantify the levels of phosphorylated (activated) ERK and Akt in response to ChemR23 modulation.
Materials:
-
Cell line of interest (e.g., primary macrophages, HEK293 cells stably expressing ChemR23)
-
Cell culture medium and supplements
-
ChemR23 agonist (e.g., chemerin) and/or inhibitor (e.g., CCX832)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with the ChemR23 inhibitor for the desired time and concentration.
-
Stimulate cells with the ChemR23 agonist for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for loading.
-
Quantify band intensities using densitometry software.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
Materials:
-
Cells expressing ChemR23
-
Assay buffer (e.g., HBSS)
-
Forskolin (to stimulate adenylyl cyclase)
-
ChemR23 agonist and/or inhibitor
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with the ChemR23 inhibitor for a specified time.
-
Add the ChemR23 agonist along with a fixed concentration of forskolin.
-
Incubate for a designated period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production by the ChemR23 agonist in the presence and absence of the inhibitor.
-
Determine the IC50 value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following ChemR23 activation.
Materials:
-
Cells expressing ChemR23
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
ChemR23 agonist and/or inhibitor
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating and Dye Loading:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the ChemR23 inhibitor and incubate for a short period.
-
Inject the ChemR23 agonist and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to determine the peak fluorescence response.
-
Calculate the dose-dependent inhibition of the agonist-induced calcium response by the inhibitor to determine its IC50 value.
-
Conclusion
The intricate network of downstream signaling pathways regulated by ChemR23 underscores its significance as a therapeutic target. Inhibition of this receptor offers a promising avenue for the development of novel treatments for a variety of inflammatory and immune-mediated diseases. A thorough understanding of the molecular consequences of ChemR23 inhibition, supported by robust quantitative data and well-defined experimental protocols, is paramount for advancing these therapeutic strategies from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to explore and exploit the therapeutic potential of targeting ChemR23 signaling.
References
Methodological & Application
Application Notes and Protocols for ChemR23-IN-1 in In Vitro Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in inflammatory responses, immune cell trafficking, and metabolic regulation.[1][2][3] Its primary endogenous ligand is the chemoattractant protein chemerin.[1][4] The activation of ChemR23 by chemerin induces the migration of various immune cells, including dendritic cells, macrophages, and natural killer cells, to sites of inflammation. This signaling pathway is implicated in a variety of inflammatory diseases, making ChemR23 an attractive therapeutic target.
ChemR23-IN-1 is a potent and selective inhibitor of ChemR23. It effectively blocks the chemerin-induced signaling cascade, thereby inhibiting the chemotactic response of immune cells. These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to evaluate its inhibitory effects on ChemR23-mediated cell migration.
ChemR23 Signaling Pathway
The binding of chemerin to ChemR23 initiates a cascade of intracellular signaling events. ChemR23 is coupled to the Gi/o family of G proteins. Upon activation, the G protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the signaling cascade triggers the release of intracellular calcium (Ca2+) stores and activates the mitogen-activated protein kinase (MAPK) pathway, specifically phosphorylating extracellular signal-regulated kinase (ERK). These downstream events are crucial for orchestrating the cellular machinery required for directed cell movement, or chemotaxis.
Quantitative Data for this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the biological response by 50%.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | Human ChemR23 | Not Specified | 38 | |
| This compound | Mouse ChemR23 | Not Specified | 100 |
In Vitro Chemotaxis Assay Protocol
This protocol details the use of a Boyden chamber assay to assess the inhibitory effect of this compound on chemerin-induced chemotaxis of CAL-1 cells, a human plasmacytoid dendritic cell line.
Materials and Reagents
-
Cell Line: CAL-1 cells (human plasmacytoid dendritic cell line)
-
Chemoattractant: Recombinant human chemerin
-
Inhibitor: this compound
-
Assay Plates: 96-well Boyden chambers with 5 µm pore size polycarbonate membranes
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine
-
Assay Buffer: Serum-free RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or Calcein-AM
-
Reagents for Fixation and Staining (optional): Methanol, Crystal Violet or Giemsa stain
-
Plate reader capable of luminescence or fluorescence detection
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Detailed Protocol
1. Cell Culture and Preparation:
-
Culture CAL-1 cells in RPMI-1640 supplemented with 10% FBS and 2 mM L-glutamine in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase.
-
Wash the cells once with serum-free RPMI-1640.
-
Resuspend the cells in Assay Buffer (serum-free RPMI-1640 with 0.5% BSA) at a final concentration of 1 x 10^6 cells/mL.
2. Preparation of Reagents:
-
Chemerin (Chemoattractant): Prepare a stock solution of recombinant human chemerin in a suitable buffer (e.g., PBS with 0.1% BSA). Dilute the stock solution in Assay Buffer to achieve a final concentration in the lower chamber that induces a robust chemotactic response (typically in the range of 1-10 nM).
-
This compound (Inhibitor): Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to test a range of concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration in the cell suspension should be kept below 0.1% to avoid solvent toxicity.
3. Assay Procedure (Boyden Chamber):
-
Add 150 µL of Assay Buffer containing the desired concentration of chemerin to the lower wells of the 96-well Boyden chamber. For negative controls, add Assay Buffer without chemerin.
-
In a separate plate or tubes, pre-incubate the CAL-1 cell suspension (1 x 10^6 cells/mL) with an equal volume of the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the Boyden chamber inserts (with the 5 µm pore membrane) into the wells.
-
Add 50 µL of the pre-incubated cell suspension to the upper chamber of each insert (50,000 cells per well).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-4 hours. The optimal incubation time may need to be determined empirically for your specific experimental conditions.
4. Quantification of Cell Migration:
-
Luminescent Method (e.g., CellTiter-Glo®):
-
After incubation, carefully remove the inserts.
-
Add a volume of CellTiter-Glo® reagent to the lower chamber equal to the volume of medium in the well.
-
Mix and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of migrated cells.
-
-
Fluorescent Method (e.g., Calcein-AM):
-
Alternatively, cells can be pre-labeled with Calcein-AM before the assay.
-
After incubation, remove the inserts and measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
-
Manual Counting (Optional):
-
After incubation, remove the inserts and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet or Giemsa stain.
-
Count the number of stained cells in several microscopic fields for each well and calculate the average.
-
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (chemerin-induced migration without inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This detailed protocol provides a robust framework for assessing the in vitro efficacy of this compound in inhibiting chemerin-induced chemotaxis. By following these guidelines, researchers can obtain reliable and reproducible data to further characterize the pharmacological properties of this inhibitor and its potential for therapeutic development in inflammatory and immune-related disorders. Careful optimization of cell number, chemoattractant concentration, and incubation time is recommended to achieve the best results for your specific experimental setup.
References
- 1. CAL-1 as Cellular Model System to Study CCR7-Guided Human Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for ChemR23-IN-1 in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses, immune cell trafficking, and metabolic regulation.[1][2][3] Its endogenous ligand, chemerin, activates the receptor, leading to the coupling of Gαi/o proteins.[4][5] This activation of the Gαi/o pathway inhibits adenylyl cyclase and stimulates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+). The resulting increase in cytosolic calcium is a key second messenger in the signaling cascade.
ChemR23-IN-1 is a potent and selective small molecule inhibitor of the ChemR23 receptor. By blocking the binding of chemerin to ChemR23, this compound can effectively antagonize the downstream signaling pathways, including calcium mobilization. This makes it a valuable tool for studying the physiological and pathological roles of the chemerin/ChemR23 axis and for the development of novel therapeutics targeting this pathway.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a cell-based calcium mobilization assay.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the agonist-induced response by 50%.
| Compound | Target | Organism | IC50 (nM) | Assay Type |
| This compound | ChemR23/CMKLR1 | Human | 38 | Calcium Mobilization / Chemotaxis |
| This compound | ChemR23/CMKLR1 | Mouse | 100 | Calcium Mobilization / Chemotaxis |
Table 1: Inhibitory Potency of this compound. Data sourced from MedchemExpress.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: CMKLR1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay for this compound
This protocol describes the use of a fluorescent calcium indicator, Fluo-4 AM, to measure the inhibitory effect of this compound on chemerin-induced calcium mobilization in cells expressing the human ChemR23 receptor.
Materials and Reagents:
-
Cells: A cell line endogenously or recombinantly expressing the human ChemR23/CMKLR1 receptor (e.g., HEK293-CMKLR1, CHO-CMKLR1, or THP-1 cells).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and serially dilute to the desired concentrations in assay buffer.
-
Chemerin (human): Prepare a stock solution and dilute to a working concentration that elicits a sub-maximal (EC80) response. The optimal concentration should be determined empirically.
-
Fluo-4 AM: A fluorescent calcium indicator.
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
1. Cell Seeding:
-
The day before the assay, seed the CMKLR1-expressing cells into a black, clear-bottom 96-well plate.
-
The seeding density should be optimized to achieve a confluent monolayer on the day of the experiment (typically 40,000 to 80,000 cells per well for adherent cells).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Preparation of Reagents:
-
This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer at 2X the final desired concentrations.
-
Agonist Solution: Prepare the chemerin solution in assay buffer at 5X the final desired EC80 concentration.
-
Dye Loading Solution: Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions. A typical preparation involves diluting the Fluo-4 AM stock and Pluronic F-127 in the assay buffer.
3. Dye Loading:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
4. Antagonist Incubation:
-
Add 100 µL of the 2X this compound dilutions to the respective wells. For control wells (no inhibitor), add 100 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
5. Calcium Mobilization Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injector, add 50 µL of the 5X chemerin solution to each well.
-
Continue to record the fluorescence intensity for at least 60-90 seconds to capture the peak calcium response.
6. Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the agonist-only control wells (0% inhibition) and the no-agonist control wells (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting and Optimization
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading and washing steps.
-
Optimize the agonist concentration to achieve a robust but not saturating response.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and careful pipetting.
-
Check for and prevent edge effects on the plate.
-
-
No Inhibition by this compound:
-
Verify the concentration and integrity of the this compound stock solution.
-
Confirm the expression and functionality of the CMKLR1 receptor in the cell line.
-
Ensure the agonist is active and used at an appropriate concentration.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of the chemerin/CMKLR1 signaling axis in various biological processes.
References
Application Notes and Protocols: ChemR23-IN-1 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses, immune cell trafficking, and metabolism. Its primary endogenous ligand is the chemoattractant protein chemerin. The activation of ChemR23 by chemerin initiates a signaling cascade that is implicated in various physiological and pathological processes, making it a compelling target for therapeutic intervention in inflammatory diseases and cancer. ChemR23-IN-1 is a potent and specific small molecule inhibitor of ChemR23, offering a valuable tool for investigating the biological functions of this receptor and for preclinical drug development. These application notes provide detailed protocols and recommended concentrations for the use of this compound in cell culture experiments.
Mechanism of Action
This compound acts as a competitive antagonist at the ChemR23 receptor. It blocks the binding of chemerin and other agonists, thereby inhibiting the downstream signaling pathways. The binding of chemerin to ChemR23 activates the inhibitory G protein, Gαi/o, leading to a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium (Ca2+), and the activation of several kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and RhoA/ROCK pathways. These signaling events ultimately regulate cellular functions such as chemotaxis, cytokine production, and cell proliferation and survival. By blocking the initial ligand-binding event, this compound effectively abrogates these downstream effects.
Signaling Pathway
Caption: ChemR23 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been determined in various in vitro assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Species | Value | Assay Type | Reference |
| IC₅₀ | Human | 38 nM | ChemR23 Inhibition | [1] |
| IC₅₀ | Mouse | 100 nM | ChemR23 Inhibition | [1] |
Note: The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the ChemR23 activity.
Based on these IC₅₀ values and data from studies using similar ChemR23 antagonists, a recommended concentration range for cell-based assays is between 10 nM and 1 µM . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol describes how to measure the inhibition of chemerin-induced cell migration using this compound.
Materials:
-
ChemR23-expressing cells (e.g., CAL-1, primary macrophages, or dendritic cells)
-
This compound
-
Recombinant Chemerin or Chemerin-9 (agonist)
-
Boyden chamber apparatus with appropriate pore size filters (e.g., 5 µm for monocytes/macrophages)
-
Cell culture medium (serum-free for the assay)
-
DMSO (for dissolving this compound)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Culture ChemR23-expressing cells to 80-90% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor and Agonist Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Prepare a solution of chemerin or chemerin-9 in serum-free medium at a concentration known to induce a robust chemotactic response (e.g., 10-100 nM).
-
-
Assay Setup:
-
Add the chemerin/chemerin-9 solution to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber (the insert) of the Boyden chamber.
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (e.g., 2-4 hours for monocytes).
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chambers.
-
Remove the non-migrated cells from the upper surface of the filter with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the filter (e.g., with a Diff-Quik stain).
-
Alternatively, for a fluorescence-based readout, lyse the migrated cells and quantify the fluorescence using a plate reader.
-
Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀.
-
Experimental Workflow Diagram
Caption: Workflow for a Boyden chamber chemotaxis assay.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of ChemR23-mediated cellular processes. The provided protocols and concentration guidelines serve as a starting point for your in vitro experiments. It is crucial to optimize the experimental conditions for each specific cell type and assay to ensure reliable and reproducible results. Careful dose-response studies are highly recommended to determine the optimal working concentration of this compound for your experimental system.
References
ChemR23-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for ChemR23-IN-1, a potent inhibitor of the ChemR23 receptor. These guidelines are intended to assist researchers in utilizing this compound for in vitro and in vivo studies targeting the ChemR23 signaling pathway, which is implicated in inflammatory responses and various diseases.
Product Information and Supplier
This compound can be sourced from various chemical suppliers. One such supplier is MedChemExpress.
Table 1: Product Specifications for this compound
| Specification | Details |
| Product Name | This compound |
| Supplier | MedChemExpress |
| Catalog Number | HY-126536 |
| Purity | 98.82% |
| Appearance | White to off-white solid powder |
| Molecular Formula | C28H29N7O2 |
| Molecular Weight | 495.58 g/mol |
| CAS Number | 2378640-10-7 |
Biological Activity and Mechanism of Action
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade.[1][2][3] It is activated by two distinct endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[4][5]
-
Chemerin: This ligand typically initiates a pro-inflammatory response by attracting immune cells like macrophages and dendritic cells to sites of inflammation.
-
Resolvin E1 (RvE1): In contrast, RvE1 is a pro-resolving mediator that helps to dampen inflammation, in part by enhancing the clearance of apoptotic cells by macrophages.
This compound is a selective inhibitor of this receptor, demonstrating potent activity against both human and mouse orthologs.
Table 2: In Vitro Activity of this compound
| Target | IC50 |
| Human ChemR23 | 38 nM |
| Mouse ChemR23 | 100 nM |
The binding of ligands to ChemR23 activates intracellular signaling pathways through a Gαi protein. This leads to a decrease in cyclic AMP (cAMP) levels, an increase in intracellular calcium (Ca2+) mobilization, and the phosphorylation of downstream kinases such as ERK1/2 and Akt. By inhibiting ChemR23, this compound can effectively block these downstream signaling events.
Below is a diagram illustrating the ChemR23 signaling pathway.
Diagram of the ChemR23 signaling pathway.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
Table 3: Stock Solution Preparation
| Solvent | Concentration | Storage |
| DMSO | 100 mg/mL (201.78 mM) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Table 4: In Vivo Formulation Protocols
| Protocol | Solvents (v/v) | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Note: If precipitation occurs during the preparation of in vivo formulations, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh solutions for each in vivo experiment.
In Vitro Chemotaxis Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on the chemotaxis of immune cells towards chemerin. The human monocytic cell line THP-1, which expresses ChemR23, is a suitable model.
Materials:
-
THP-1 cells
-
RPMI 1640 medium with 10% FBS
-
Recombinant human chemerin
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
DAPI or similar fluorescent stain for cell nuclei
Workflow:
Workflow for the in vitro chemotaxis assay.
Methodology:
-
Cell Culture and Starvation: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS. Prior to the assay, starve the cells in serum-free media for 2-4 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human chemerin in serum-free media to the desired concentration (e.g., 1-100 nM).
-
Prepare serial dilutions of this compound in serum-free media. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
-
Assay Setup:
-
Add the chemerin solution to the lower wells of the Boyden chamber. Use serum-free media as a negative control.
-
Resuspend the starved THP-1 cells in serum-free media.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Boyden chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the nuclei of the migrated cells with DAPI.
-
Visualize and count the migrated cells using a fluorescence microscope. Alternatively, quantify the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Applications in Research
The inhibition of the ChemR23 signaling pathway has potential therapeutic implications in a variety of disease areas:
-
Inflammatory Diseases: Given the role of chemerin in attracting immune cells, ChemR23 inhibitors could be beneficial in chronic inflammatory conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
-
Cardiovascular Disease: The ChemR23 pathway has been implicated in atherosclerosis.
-
Metabolic Disorders: Chemerin is also recognized as an adipokine, linking it to obesity and metabolic syndrome.
-
Oncology: The tumor microenvironment is often characterized by chronic inflammation, and targeting ChemR23 may modulate the immune response within tumors.
These application notes provide a starting point for researchers investigating the role of the ChemR23 receptor in health and disease. The provided protocols can be adapted and optimized for specific experimental needs.
References
- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
In vivo administration and dosage of ChemR23-IN-1 in mouse models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in regulating immune responses and inflammation. It is activated by two endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1). The activation of ChemR23 can lead to either pro-inflammatory or anti-inflammatory effects depending on the ligand and the cellular context. This makes ChemR23 an attractive therapeutic target for a variety of diseases, including chronic inflammation, metabolic disorders, and cancer. ChemR23-IN-1 is a potent and selective inhibitor of ChemR23, with IC50 values of 38 nM for human ChemR23 and 100 nM for mouse ChemR23. These application notes provide a summary of the available data and a representative protocol for the in vivo administration of this compound in mouse models.
Quantitative Data Summary
| Compound | Compound Type | Mouse Model | Dosage | Administration Route | Outcome |
| Resolvin E1 (RvE1) | Agonist | Angiotensin II-induced hypertension | 2 µg/kg/day | Intraperitoneal (i.p.) | Lowered blood pressure and reduced aortic fibrosis.[1] |
| Resolvin E1 (RvE1) | Agonist | Streptozotocin (STZ)-induced type 1 diabetes | 6 µg/kg | Not Specified | Ameliorated cognitive impairment.[2] |
| Chemerin-9 | Agonist | Streptozotocin (STZ)-induced type 1 diabetes | 60 µg/kg | Not Specified | Ameliorated cognitive impairment.[2] |
| αChemR23 mAb | Agonist (antibody) | 4T1-luc2 orthotopic triple-negative breast cancer | Not Specified | Not Specified | Increased mouse survival and decreased metastasis.[3] |
Signaling Pathway
The binding of a ligand, such as chemerin or RvE1, to ChemR23 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, ChemR23 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is followed by the activation of downstream pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), as well as an increase in intracellular calcium concentration. These signaling events ultimately modulate cellular functions such as chemotaxis, cytokine production, and cell survival.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the hydrophobic nature of many small molecule inhibitors, a suitable vehicle is required to ensure solubility and bioavailability for in vivo studies. The following protocol is a recommended starting point for the formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween-80 to the solution (e.g., 5% of the final volume) and mix until fully incorporated.
-
Slowly add saline to the desired final volume (e.g., 45% of the final volume) while continuously mixing to avoid precipitation.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
The final formulation can be administered to mice via the desired route (e.g., intraperitoneal injection).
Note: It is crucial to perform a tolerability study with the vehicle alone in a small cohort of animals before proceeding with the administration of this compound.
Representative In Vivo Administration Workflow
The following diagram illustrates a general workflow for an in vivo study in a mouse model of inflammation.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ChemR23 dampens lung inflammation and enhances anti-viral immunity in a mouse model of acute viral pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking Chemerin-Induced Cell Migration with ChemR23-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, a chemoattractant protein, plays a significant role in various physiological and pathological processes, including inflammation and cancer, by inducing the migration of cells expressing its receptor, ChemR23 (also known as CMKLR1).[1][2] The chemerin/ChemR23 signaling axis is a key pathway that, upon activation, triggers downstream signaling cascades involving mitogen-activated protein kinases (MAPK) such as ERK1/2 and JNK, as well as the RhoA/ROCK and PKC pathways, ultimately leading to cytoskeletal rearrangements and directed cell movement.[3] Understanding and modulating this pathway is of great interest for therapeutic interventions in various diseases.
ChemR23-IN-1 is a potent and selective inhibitor of the ChemR23 receptor.[4] These application notes provide detailed protocols for utilizing this compound to effectively block chemerin-induced cell migration in vitro. The provided methodologies for Boyden chamber assays, wound healing assays, and Western blot analysis will enable researchers to investigate the efficacy of this compound and dissect the underlying molecular mechanisms.
Product Information
| Product Name | This compound |
| Target | ChemR23 (CMKLR1) |
| IC50 | Human ChemR23: 38 nMMouse ChemR23: 100 nM[4] |
| Mechanism of Action | Competitive antagonist of the ChemR23 receptor, blocking the binding of its ligand, chemerin. |
| Key Applications | Inhibition of chemerin-induced cell migration and chemotaxis.Investigation of the chemerin/ChemR23 signaling pathway. |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Chemoattractant | Inhibitor | IC50 / % Inhibition | Reference |
| Chemotaxis Assay | CAL-1 | Chemerin | This compound | IC50: 38 nM (Human) | |
| Chemotaxis Assay | CAL-1 | Chemerin | This compound | IC50: 100 nM (Mouse) |
Signaling Pathway and Experimental Workflow
Chemerin/ChemR23 Signaling Pathway
Caption: Chemerin binding to ChemR23 activates downstream signaling pathways leading to cell migration.
Experimental Workflow: Investigating this compound Efficacy
Caption: A logical workflow for evaluating the inhibitory effect of this compound on cell migration.
Experimental Protocols
Boyden Chamber (Transwell) Migration Assay
This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
24-well plate with Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type)
-
ChemR23-expressing cells (e.g., CAL-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Chemerin (recombinant human or mouse)
-
This compound
-
DMSO (vehicle control)
-
Serum-free medium
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation:
-
Culture ChemR23-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.
-
Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing chemerin (e.g., 10 nM) to the lower chamber of the 24-well plate. For the negative control, use serum-free medium without chemerin.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the crystal violet from the stained cells using a 10% acetic acid solution.
-
Measure the absorbance of the eluted dye at 570 nm using a plate reader. The absorbance is proportional to the number of migrated cells.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
24-well or 12-well plates
-
ChemR23-expressing cells
-
Cell culture medium
-
Chemerin
-
This compound
-
DMSO
-
Sterile 200 µL pipette tip or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with serum-free or low-serum medium containing either DMSO (vehicle control), chemerin (e.g., 10 nM), or a combination of chemerin and various concentrations of this compound (e.g., 1 nM to 1 µM).
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the initial wound area.
-
Western Blot Analysis of Chemerin-Induced Signaling
This protocol is for detecting the phosphorylation of key signaling proteins downstream of ChemR23 activation.
Materials:
-
6-well plates
-
ChemR23-expressing cells
-
Cell culture medium
-
Chemerin
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) or DMSO for 30 minutes.
-
Stimulate the cells with chemerin (e.g., 10 nM) for a short period (e.g., 5, 15, 30 minutes) to observe peak phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background migration in Boyden chamber assay | Cells were not properly serum-starved. | Increase serum starvation time to 8-12 hours. |
| Chemoattractant present in the upper chamber. | Ensure the cell suspension is in serum-free medium. | |
| Low cell migration | Chemerin concentration is suboptimal. | Perform a dose-response experiment to determine the optimal chemerin concentration. |
| Incubation time is too short. | Increase the incubation time. | |
| Pore size of the insert is too small. | Use inserts with a larger pore size. | |
| Inconsistent wound width in scratch assay | Inconsistent pressure or angle during scratching. | Use a dedicated scratch-making tool for consistency. |
| Weak or no signal in Western blot | Insufficient stimulation time with chemerin. | Optimize the stimulation time to capture peak phosphorylation. |
| Inactive antibodies. | Use fresh or validated antibodies. |
Conclusion
This compound is a valuable tool for researchers studying the role of the chemerin/ChemR23 signaling axis in cell migration. The protocols provided in these application notes offer a comprehensive guide to effectively utilize this inhibitor in various in vitro assays. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their understanding of chemerin-mediated cellular processes and explore the therapeutic potential of targeting the ChemR23 receptor.
References
Application Notes and Protocols for ChemR23-IN-1 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the role of ChemR23-IN-1, a selective inhibitor of the chemerin receptor 23 (ChemR23), in inflammation. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of its therapeutic potential.
Introduction to ChemR23 and Inflammation
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a multifaceted role in the inflammatory process.[1][2][3] It is expressed on various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells.[1][2] The receptor has two primary endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1). The interaction of these ligands with ChemR23 can lead to either pro-inflammatory or anti-inflammatory responses, depending on the cellular context and the specific ligand or its processed forms.
Chemerin, a chemoattractant, typically promotes the recruitment of immune cells to sites of inflammation. Conversely, RvE1 is a specialized pro-resolving mediator that can dampen inflammation and promote tissue repair. Given this dual functionality, targeting the ChemR23 signaling pathway presents a promising therapeutic strategy for a variety of inflammatory diseases.
This compound: A Selective Inhibitor
This compound is a potent and selective inhibitor of ChemR23. It offers a valuable tool for dissecting the specific contributions of the ChemR23 signaling pathway in various inflammatory models.
Quantitative Data for this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 38 nM | Human | Not Specified | |
| IC50 | 100 nM | Mouse | Not Specified |
ChemR23 Signaling Pathway in Inflammation
The activation of ChemR23 by its ligands initiates a cascade of intracellular signaling events that modulate inflammatory responses. The diagram below illustrates the key components of this pathway.
Caption: ChemR23 signaling pathway in inflammation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
In Vitro Assays
1. Macrophage Polarization Assay
This protocol is designed to assess the effect of this compound on macrophage polarization, a key process in the inflammatory response.
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate them into M0 macrophages.
-
-
M1 Polarization and Treatment:
-
Plate M0 macrophages at a density of 1 x 106 cells/well in a 6-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1 hour.
-
Induce M1 polarization by adding 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) to the culture medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206) to determine the percentage of each macrophage subtype.
-
Quantitative PCR (qPCR): Extract total RNA from the cells and perform reverse transcription followed by qPCR to analyze the gene expression of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1).
-
ELISA: Collect the culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.
-
2. Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Polymorphprep™).
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Assay (Boyden Chamber):
-
Use a Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
In the lower chamber, add assay buffer containing a chemoattractant such as recombinant human chemerin (e.g., 10 nM) or IL-8.
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
In Vivo Model
1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to assess the in vivo efficacy of this compound in a model of acute inflammation.
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
Induce acute lung injury by intratracheal instillation of LPS (e.g., 1 mg/kg in 50 µL of sterile saline).
-
House the animals for 6-24 hours post-LPS challenge.
-
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and perform a bronchoalveolar lavage with sterile PBS.
-
Centrifuge the BAL fluid and count the total number of cells and perform differential cell counts to determine the number of neutrophils.
-
Use the BAL fluid supernatant for cytokine analysis by ELISA (e.g., TNF-α, IL-6).
-
-
Lung Tissue Analysis:
-
Perfuse the lungs with saline and collect the lung tissue.
-
Homogenize a portion of the lung tissue for myeloperoxidase (MPO) activity assay, a measure of neutrophil infiltration.
-
Fix the remaining lung tissue in formalin, embed in paraffin, and perform histological analysis (H&E staining) to assess lung inflammation and injury.
-
-
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound. By utilizing these methodologies, researchers can elucidate the therapeutic potential of targeting the ChemR23 signaling pathway in a variety of inflammatory disorders. Careful experimental design and data interpretation are crucial for advancing our understanding of this complex signaling axis and its role in human health and disease.
References
Flow Cytometry Analysis of ChemR23 Expression on Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a pivotal role in regulating immune responses and inflammation.[1][2] It is expressed on various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells.[2] ChemR23 is activated by two distinct ligands: the chemoattractant protein chemerin and the lipid mediator resolvin E1 (RvE1), which is involved in the resolution of inflammation.[1][3] The chemerin/ChemR23 axis is primarily associated with the recruitment of immune cells to sites of inflammation, while the RvE1/ChemR23 interaction promotes anti-inflammatory and pro-resolving pathways.
Given its dual role in both promoting and resolving inflammation, ChemR23 has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer. Flow cytometry is an indispensable tool for studying the expression of ChemR23 on different immune cell populations, enabling researchers to dissect its role in disease pathogenesis and to evaluate the efficacy of novel therapeutics targeting this receptor.
These application notes provide a comprehensive guide to the analysis of ChemR23 expression on human immune cells by flow cytometry, including detailed protocols, data presentation guidelines, and visualization of key pathways.
Data Presentation: ChemR23 Expression on Human Immune Cells
The expression of ChemR23 varies across different immune cell subsets. The following table summarizes the reported expression of ChemR23 on various human peripheral blood mononuclear cell (PBMC) populations. Note that expression levels can be influenced by the activation state of the cells and the presence of inflammatory mediators.
| Immune Cell Subset | Lineage Markers | ChemR23 Expression (% Positive) | Mean Fluorescence Intensity (MFI) | References |
| Myeloid Cells | ||||
| Classical Monocytes | CD14++CD16- | High | High | |
| Intermediate Monocytes | CD14++CD16+ | Variable | Variable | |
| Non-classical Monocytes | CD14+CD16++ | Low | Low | |
| M1 Macrophages | (LPS/IFN-γ stimulated) | High | High | |
| M2 Macrophages | (IL-4/IL-13 stimulated) | Low/Negative | Low/Negative | |
| Myeloid Dendritic Cells | CD11c+ | Positive | Moderate | |
| Plasmacytoid Dendritic Cells | CD123+ | Positive | Moderate | |
| Neutrophils (resting) | CD15+CD16+ | Low/Negative | Low/Negative | |
| Neutrophils (activated) | CD15+CD16+ | Upregulated | Increased | |
| Lymphoid Cells | ||||
| NK Cells (CD56dim) | CD3-CD56dimCD16+ | Positive | Moderate | |
| NK Cells (CD56bright) | CD3-CD56brightCD16- | Negative | Negative | |
| T Cells | CD3+ | Negative | Negative | |
| B Cells | CD19+ | Negative | Negative |
Experimental Protocols
Protocol 1: Immunophenotyping of ChemR23 on Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the staining of freshly isolated or cryopreserved human PBMCs for the analysis of ChemR23 expression on various immune cell subsets.
Materials:
-
Human PBMCs, isolated by density gradient centrifugation (e.g., using Ficoll-Paque)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see table below for a recommended panel)
-
Anti-human ChemR23 (CMKLR1) antibody (e.g., Clone 84939 or REA455)
-
Isotype control for the anti-ChemR23 antibody
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
12 x 75 mm polystyrene FACS tubes
-
Flow cytometer
Recommended Antibody Panel:
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BV510 | HI30 | Pan-leukocyte marker |
| CD3 | APC-H7 | SK7 | T cell marker |
| CD19 | BV605 | HIB19 | B cell marker |
| CD14 | PE-Cy7 | M5E2 | Monocyte marker |
| CD16 | APC | 3G8 | NK cell and non-classical monocyte marker |
| CD56 | PE | B159 | NK cell marker |
| HLA-DR | PerCP-Cy5.5 | G46-6 | Antigen presenting cell marker |
| ChemR23 | FITC | 84939 | Target of interest |
| Viability Dye | 7-AAD | - | Live/dead discrimination |
Procedure:
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed culture medium.
-
Centrifuge at 300 x g for 7 minutes, discard the supernatant, and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking:
-
Add 100 µL of the cell suspension (1-2 x 10^6 cells) to each FACS tube.
-
Add the Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature.
-
-
Surface Staining:
-
Prepare a master mix of the fluorochrome-conjugated antibodies (excluding the viability dye) at their predetermined optimal concentrations.
-
Add the antibody master mix to each tube.
-
Add the anti-ChemR23 antibody or its corresponding isotype control to the respective tubes.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step once more.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add the viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Acquisition:
-
Acquire the samples on a flow cytometer as soon as possible. Set up compensation using single-stained controls for each fluorochrome.
-
Protocol 2: Staining of ChemR23 in Human Whole Blood
This protocol is a lyse-no-wash method suitable for rapid analysis of ChemR23 on major leukocyte populations.
Materials:
-
Fresh human whole blood collected in EDTA or heparin tubes
-
Red Blood Cell (RBC) Lysis/Fixation Buffer
-
Fluorochrome-conjugated antibodies (as in Protocol 1)
-
Anti-human ChemR23 (CMKLR1) antibody and isotype control
-
12 x 75 mm polystyrene FACS tubes
-
Flow cytometer
Procedure:
-
Antibody Staining:
-
Add 100 µL of whole blood to each FACS tube.
-
Add the pre-titrated fluorochrome-conjugated antibodies, including the anti-ChemR23 antibody or its isotype control.
-
Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
-
RBC Lysis and Fixation:
-
Add 2 mL of 1X RBC Lysis/Fixation Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
-
Acquisition:
-
Acquire the samples on the flow cytometer without any further washing steps.
-
Data Analysis and Gating Strategy
A sequential gating strategy is crucial for the accurate identification of immune cell subsets and the subsequent analysis of ChemR23 expression.
ChemR23 Signaling Pathways
ChemR23 signaling is initiated by the binding of either chemerin or resolvin E1, leading to distinct downstream effects.
References
Application Notes: Immunohistochemical Staining of ChemR23 in Tissue Samples
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in both inflammatory pathways and metabolic processes.[1][2] Its cognate ligand is the adipokine chemerin.[1] The ChemR23 signaling pathway is implicated in various physiological and pathological conditions, including inflammation, adipogenesis, and cancer, making it a crucial target for research and drug development.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of ChemR23 within tissue samples, providing valuable insights into its biological roles. These application notes provide a detailed protocol for the IHC staining of ChemR23 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Data Presentation
The expression of ChemR23 varies across different tissues and cell types. The following table summarizes semi-quantitative data on ChemR23 expression in various human tissues based on immunohistochemical studies.
| Tissue Type | Expression Level | Cellular Localization | Reference |
| Hepatocellular Carcinoma (HCC) | Low in 24%, Moderate in 49%, High in 27% of cases | Cytoplasmic in hepatocytes | [4] |
| Breast Cancer | Co-expressed with TAM markers (CD14, CD163, MRC1, HLA-DRA) | Macrophages (Iba1 positive cells) in tumor and peritumoral areas | [5][6] |
| Mesothelioma | Co-expressed with TAM markers (CD14, CD163, MRC1, HLA-DRA) | Macrophages (Iba1 positive cells) in tumor and peritumoral areas | [5][6] |
| Articular Cartilage | Positive staining in resident chondrocytes | Chondrocytes | [7] |
| White Adipose Tissue (WAT) | Predominantly expressed | Adipocytes | [3][8] |
| Liver | Predominantly expressed | Hepatocytes | [3] |
| Central Nervous System | Predominantly expressed | Glial cells | [3] |
| Monocytes | Expressed | Cell surface | [8][9] |
| Macrophages | Expressed | Cell surface | [8][9] |
| Dendritic Cells | Expressed | Cell surface | [8] |
Experimental Protocols
Immunohistochemical Staining Protocol for ChemR23 in FFPE Tissues
This protocol provides a general guideline for the immunohistochemical staining of ChemR23 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (3-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Sodium Citrate, pH 6.0)[10][11][12]
-
Heat source for antigen retrieval (e.g., microwave, pressure cooker, water bath)[11][13]
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase activity[14]
-
Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS)[14]
-
Primary antibody against ChemR23 (see table below for examples)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) or Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Recommended Primary Antibodies for ChemR23 IHC:
| Antibody | Host/Isotype | Applications | Recommended Dilution | Reference |
| Anti-ChemR23 (A02960) | Rabbit Polyclonal | WB, IHC, IF, ELISA | IHC: 1:100-300 | [10] |
| ChemR23 Antibody (H-6) | Mouse Monoclonal IgG1 κ | WB, IP, IF, IHC(P), ELISA | Not specified | [15] |
| CMKLR1 Polyclonal Antibody (PA5-50932) | Rabbit / IgG | WB, IHC, ICC/IF | Not specified | [16] |
| Anti-ChemR23 (clone 1A7) | Mouse Monoclonal | IHC | 1:200 | [5][6] |
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes to block endogenous peroxidase activity.[14]
-
Rinse slides with PBS.
-
-
Blocking of Non-Specific Binding:
-
Incubate slides with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes at room temperature in a humidified chamber.[14]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate slides with an Avidin-Biotin Complex (ABC) or Streptavidin-HRP reagent for 30 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Chromogen Development:
-
Incubate slides with DAB substrate-chromogen solution until the desired brown staining intensity is reached (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 1 minute.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Coverslip with a permanent mounting medium.
-
Mandatory Visualizations
Caption: ChemR23 signaling pathway.
Caption: Immunohistochemistry workflow for ChemR23.
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 7. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. labpages2.moffitt.org [labpages2.moffitt.org]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. scbt.com [scbt.com]
- 16. CMKLR1 Polyclonal Antibody (PA5-50932) [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
Protocol for Dissolving and Storing ChemR23-IN-1
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ChemR23-IN-1 is a potent inhibitor of ChemR23, also known as chemokine-like receptor 1 (CMKLR1).[1][2] ChemR23 is a G protein-coupled receptor that plays a crucial role in inflammatory responses.[3][4][5] It is activated by two endogenous ligands: the peptide chemerin and the lipid mediator resolvin E1 (RvE1). The activation of ChemR23 on immune cells such as macrophages and dendritic cells can modulate their migration and function, thereby influencing both the initiation and resolution of inflammation. Given its role in inflammatory processes, ChemR23 has emerged as a promising therapeutic target for a variety of inflammatory diseases. This document provides a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Quantitative Data Summary
For consistent and reproducible experimental results, it is critical to adhere to the recommended solubility and storage conditions for this compound. The following tables summarize these key quantitative data.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 201.78 | Ultrasonic treatment may be needed to aid dissolution. Use of newly opened, hygroscopic DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.04 | This formulation yields a clear solution suitable for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.04 | This formulation also produces a clear solution for in vivo administration. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature (°C) | Duration |
| Powder | -20 | 3 years |
| 4 | 2 years | |
| In Solvent | -80 | 6 months |
| -20 | 1 month |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
To prepare a 100 mg/mL stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to 1 mg of powder, add 10 µL of DMSO.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear. Note that hygroscopic DMSO can significantly impact solubility; therefore, using a fresh, unopened container of anhydrous DMSO is highly recommended.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the working solution is less than 0.5% to minimize solvent-induced cytotoxicity.
-
It is recommended to prepare working solutions fresh for each experiment.
Preparation of Dosing Solutions for In Vivo Studies
For in vivo experiments, it is crucial to prepare a formulation that ensures the solubility and bioavailability of the compound. Below are two recommended protocols.
Protocol 1: Aqueous-based Formulation
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is homogeneous.
-
Add saline to reach the final desired volume (45% of the final volume) and mix well.
-
Example for 1 mL of working solution: Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Protocol 2: Oil-based Formulation
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube (90% of the final volume) and mix thoroughly until a clear solution is obtained.
-
Example for 1 mL of working solution: Add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly.
-
Note for in vivo studies: It is recommended to prepare these dosing solutions fresh on the day of the experiment.
Visualization of Signaling and Workflow
The following diagrams illustrate the signaling pathway of ChemR23 and a typical experimental workflow for studying the effects of this compound.
Caption: ChemR23 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
Troubleshooting & Optimization
Troubleshooting ChemR23-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ChemR23-IN-1. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound can be challenging to dissolve directly in aqueous solutions. The recommended starting solvent is Dimethyl Sulfoxide (DMSO). For in vivo experiments or cell-based assays where high concentrations of DMSO may be toxic, co-solvent systems are recommended.
Q2: My this compound precipitated out of solution after initial dissolution. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or if the solution is not properly prepared. If you observe precipitation, you can try the following:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid in redissolving the compound.
-
Sonication: Use a sonicator to break up any precipitate and facilitate dissolution.[1]
-
Fresh Preparation: It is highly recommended to prepare working solutions fresh on the day of use to minimize precipitation issues.[1]
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, stock solutions of this compound in DMSO can be stored. To prevent degradation and repeated freeze-thaw cycles that can affect solubility and compound integrity, it is best to aliquot the stock solution into smaller, single-use volumes. Recommended storage conditions are:
Q4: What are the recommended solvent formulations for in vivo studies?
A4: For in vivo experiments, it is crucial to use a biocompatible solvent system that maintains the solubility of this compound. Two common formulations are:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Protocol 2: A solution of 10% DMSO and 90% corn oil.
Both protocols have been shown to yield a clear solution at concentrations of at least 2.5 mg/mL.
Q5: I am still experiencing insolubility with the recommended in vivo formulations. What could be the issue?
A5: If you are still facing solubility challenges, consider the following:
-
Order of Addition: Ensure that the solvents are added in the specified order. For Protocol 1, dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally the saline.
-
Thorough Mixing: Ensure the solution is mixed thoroughly after the addition of each solvent.
-
Saturation Point: It's possible you are exceeding the solubility limit for that specific formulation. Try preparing a slightly lower concentration.
Data Presentation: Solubility and Stock Solutions
The following tables summarize key quantitative data for preparing this compound solutions.
Table 1: Molar Concentrations from Mass
| Mass of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |
| 1 mg | 2.0178 mL | 0.4036 mL | 0.2018 mL |
| 5 mg | 10.0892 mL | 2.0178 mL | 1.0089 mL |
| 10 mg | 20.1784 mL | 4.0357 mL | 2.0178 mL |
| 25 mg | 50.4459 mL | 10.0892 mL | 5.0446 mL |
Data sourced from MedChemExpress.
Table 2: In Vivo Solvent Formulations
| Protocol | Solvent Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.04 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.04 mM) |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of pure DMSO to the powder to achieve a 10 mM concentration (refer to Table 1).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 3: Preparation of Dosing Solution for In Vivo Studies (Using Protocol 1 Formulation)
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition: In a separate tube, combine the required volumes of PEG300 and Tween-80.
-
Mixing: Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Aqueous Phase Addition: Slowly add the saline to the organic mixture while continuously mixing to form a clear solution.
-
Final Concentration: This method yields a clear solution of at least 2.5 mg/mL. It is recommended to use this solution on the same day it is prepared.
Mandatory Visualizations
ChemR23 Signaling Pathway
Caption: ChemR23 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Dosing Solution Preparation
Caption: Workflow for preparing this compound in vivo dosing solution.
References
Optimizing ChemR23-IN-1 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of ChemR23-IN-1 to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ChemR23, also known as chemokine-like receptor 1 (CMKLR1).[1] ChemR23 is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligand chemerin.[2][3] The binding of chemerin to ChemR23 initiates a signaling cascade that plays a role in inflammatory responses, immune cell trafficking, and adipocyte differentiation.[3][4] this compound competitively blocks the binding of chemerin to ChemR23, thereby inhibiting its downstream signaling pathways.
Q2: What are the known on-target IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For this compound, the following IC50 values have been reported:
| Target Species | IC50 Value |
| Human ChemR23 | 38 nM |
| Mouse ChemR23 | 100 nM |
Q3: What are the potential off-target effects of this compound?
Currently, there is limited publicly available data on the specific off-target profile of this compound. Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misleading experimental results or cellular toxicity. As with any small molecule inhibitor, it is crucial to experimentally determine the optimal concentration that maximizes on-target activity while minimizing off-target effects in your specific model system.
Q4: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response experiment ranging from concentrations below to well above the reported IC50 value. It is recommended to test a concentration range of at least 100-fold below and above the IC50 (e.g., for human cells, from 0.38 nM to 3.8 µM). The ideal concentration should elicit a clear on-target phenotypic response without causing significant cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides steps to identify and mitigate potential off-target effects.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | 1. Off-target effects: The observed phenotype may be due to the inhibition of an unintended target. 2. Cellular health: High concentrations of the inhibitor may be causing cytotoxicity. 3. Suboptimal inhibitor concentration: The concentration used may be too low for on-target effects or too high, leading to off-target effects. | 1. Perform a dose-response curve: Determine the lowest effective concentration that produces the desired on-target effect. 2. Assess cell viability: Run a cytotoxicity assay in parallel with your functional assay to ensure the observed effects are not due to cell death. 3. Use orthogonal validation: Confirm your findings with a structurally different ChemR23 inhibitor or with a genetic approach like siRNA or CRISPR-Cas9 to knockdown ChemR23 expression. |
| High background or no effect observed. | 1. Low inhibitor potency in the specific assay: The inhibitor may be less effective in your experimental setup. 2. Low expression of ChemR23: The target cell line may not express sufficient levels of ChemR23. 3. Inhibitor degradation: The inhibitor may not be stable under the experimental conditions. | 1. Confirm target expression: Verify ChemR23 expression in your cell line using qPCR, Western blot, or flow cytometry. 2. Increase inhibitor concentration cautiously: Titrate the inhibitor to higher concentrations while monitoring for cytotoxicity. 3. Check inhibitor stability: Refer to the manufacturer's instructions for storage and handling. |
| Observed phenotype does not correlate with known ChemR23 signaling. | 1. Activation of an alternative signaling pathway: The inhibitor may be indirectly affecting other pathways. 2. Uncharacterized off-target effects: The inhibitor is acting on an unknown target. | 1. Perform a pathway analysis: Use techniques like Western blotting to examine the activation state of key signaling molecules downstream of ChemR23 and other related pathways. 2. Conduct a broad-spectrum off-target screen: If resources permit, screen this compound against a panel of receptors and kinases to identify potential off-targets. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the optimal concentration range of this compound that effectively inhibits ChemR23 signaling without causing significant cell death.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
Functional Readout: In one set of plates, perform your primary functional assay to measure the on-target effect of this compound (e.g., inhibition of chemerin-induced cell migration).
-
Cytotoxicity Assessment: In a parallel set of plates, assess cell viability using a standard cytotoxicity assay (e.g., MTS, MTT, or a live/dead cell staining kit).
-
Data Analysis: Plot the dose-response curve for both the functional assay and the cytotoxicity assay. Determine the EC50 (half-maximal effective concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration). The optimal concentration window lies between the EC50 and the CC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to ChemR23 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells known to express ChemR23 and treat them with a chosen concentration of this compound or vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes) to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble ChemR23 protein using a specific antibody and a detection method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble ChemR23 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing Key Concepts
To aid in understanding the experimental design and underlying biology, the following diagrams illustrate the ChemR23 signaling pathway and a general workflow for optimizing inhibitor concentration.
Caption: A simplified diagram of the ChemR23 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
ChemR23-IN-1 Technical Support Center: Navigating Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential instability of ChemR23-IN-1 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Proper storage of your this compound stock solution is critical to maintaining its integrity. Based on available data, the following storage conditions are recommended:
| Storage Temperature | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: I'm observing inconsistent results in my multi-day cell culture experiment. Could this compound instability be the cause?
A2: Yes, inconsistent results and a loss of compound activity over time can be indicative of degradation in the experimental medium.[2] Small molecule inhibitors can be unstable in aqueous solutions, especially at 37°C in complex cell culture media.[2] It is crucial to determine the stability of this compound under your specific experimental conditions.
Q3: How often should I replenish this compound in my long-term cell culture experiment?
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation, do not use the solution. Precipitation can occur if the solubility limit is exceeded or due to improper storage.[1] If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication may aid dissolution. However, if a stock solution precipitates upon thawing, it is best to prepare a fresh stock.
Troubleshooting Guides
Issue: Loss of Inhibitor Activity Over Time in Cell Culture
This is a common challenge in long-term experiments and is often due to the degradation of the small molecule inhibitor.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the loss of this compound activity.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inherent Instability in Aqueous Media | The compound may degrade at 37°C in your cell culture medium. |
| Solution: Perform a stability study to determine the rate of degradation. This will inform how frequently the medium with fresh inhibitor needs to be replaced. | |
| Reactive Components in Media | Certain components in the cell culture media, such as amino acids or vitamins, could be reacting with this compound. |
| Solution: Test the stability of the inhibitor in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability. You can also test stability in media with and without serum, as serum proteins can sometimes stabilize compounds. | |
| pH Instability | The pH of the cell culture medium may change over the course of the experiment, affecting the stability of the compound. |
| Solution: Monitor and ensure the pH of your culture medium remains stable throughout the experiment. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
24-well tissue culture plates
-
Cold acetonitrile (B52724) with an internal standard
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your cell culture medium with and without serum (e.g., 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the this compound working solution to triplicate wells for each condition (with and without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the amount of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of this compound.
ChemR23 Signaling Pathway
ChemR23 is a G protein-coupled receptor (GPCR) that is activated by its endogenous ligand, chemerin. This interaction initiates a signaling cascade that can lead to various cellular responses, including chemotaxis of immune cells. Downstream signaling upon chemerin binding can involve the phosphorylation of Akt and p44/42 mitogen-activated protein kinases (MAPKs).
Caption: Simplified ChemR23 signaling pathway.
References
Preventing ChemR23-IN-1 degradation in cell culture media
Welcome to the technical support center for ChemR23-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability and handling of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, prepare a high-concentration stock solution of this compound, for example, 10 mM, in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the effects of repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[1].
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples. This will help you to distinguish the effects of the inhibitor from any effects of the solvent.
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available data specifically detailing the half-life of this compound in cell culture media at 37°C. The stability of a small molecule inhibitor in a complex biological medium can be influenced by several factors, including its chemical structure, the pH and composition of the medium, the presence of serum proteins, and the incubation temperature. As this compound is a 2-aminobenzoxazole (B146116) derivative, it is expected to have reasonable stability, as benzoxazole (B165842) structures are generally stable[2][3]. However, for long-term experiments, it is advisable to determine the stability of the compound under your specific experimental conditions.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: To determine the stability of this compound in your experimental conditions, you can perform a time-course experiment. Incubate the inhibitor in your cell culture medium at the desired concentration and temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of the remaining inhibitor using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibitory effect. | Degradation of this compound: The inhibitor may be degrading over the course of the experiment, leading to a decrease in its effective concentration. | - Perform a stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocols). - For long-term experiments (e.g., > 24 hours), consider replenishing the medium with fresh inhibitor at regular intervals. - Ensure proper storage of stock solutions to prevent degradation. |
| Suboptimal inhibitor concentration: The concentration of this compound used may be too low to achieve the desired level of inhibition. | - Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. | |
| Poor cell permeability: The inhibitor may not be efficiently crossing the cell membrane. | - Review the physicochemical properties of this compound. If poor permeability is suspected, consider using a different inhibitor with improved cell penetration characteristics, if available. | |
| High cellular toxicity observed at effective concentrations. | Off-target effects: The inhibitor may be affecting other essential cellular pathways, leading to toxicity. | - Use the lowest effective concentration of the inhibitor that achieves the desired biological effect. - If available, consider using a more selective ChemR23 inhibitor to minimize off-target effects. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally < 0.1%). - Always include a vehicle control to assess the toxicity of the solvent alone. | |
| Precipitation of the inhibitor in the cell culture medium. | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. | - Prepare a fresh stock solution and ensure the inhibitor is fully dissolved before diluting it into the cell culture medium. - Consider preparing the final working solution by adding the stock solution to pre-warmed medium while vortexing to aid dissolution. - If precipitation persists, you may need to reduce the final concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a general method for assessing the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (a stable compound with similar properties to this compound)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (e.g., with and without 10% FBS) and PBS to a final concentration of 10 µM. Prepare enough volume for all time points and replicates.
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the inhibitor.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using an HPLC-MS system with a C18 column.
-
Use a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate this compound from media components.
-
Monitor the specific mass-to-charge ratio (m/z) for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining inhibitor against time to determine its stability profile.
-
Visualizations
ChemR23 Signaling Pathway
References
Technical Support Center: Minimizing Variability in Chemotaxis Assays with ChemR23-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ChemR23-IN-1 in chemotaxis assays. Our goal is to help you minimize variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1).[1] ChemR23 is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligands such as chemerin or Resolvin E1 (RvE1), initiates a signaling cascade that leads to chemotaxis, the directed migration of cells.[2][3] this compound competitively antagonizes this receptor, thereby inhibiting the downstream signaling pathways and preventing cell migration towards a chemoattractant gradient.
Q2: What are the IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is 38 nM for human ChemR23 and 100 nM for mouse ChemR23.[1]
Q3: How should I prepare and store this compound?
A3: this compound should be prepared as a stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What are the primary sources of variability in chemotaxis assays?
A4: Variability in chemotaxis assays can arise from several factors, including:
-
Cell health and passage number: Use healthy, low-passage cells for consistent migratory potential.
-
Chemoattractant gradient: Improperly established or unstable gradients will lead to inconsistent cell migration.
-
Inhibitor preparation and concentration: Inaccurate dilution or degradation of this compound can significantly impact results.
-
Incubation time: Both insufficient and excessive incubation times can lead to misleading results.
-
Assay setup: Inconsistencies in cell seeding, presence of air bubbles, and improper handling of assay plates can introduce variability.
Data Presentation
This compound Performance Data
| Parameter | Human ChemR23 | Mouse ChemR23 |
| IC50 | 38 nM | 100 nM |
Note: Data sourced from MedchemExpress.
Representative Dose-Response Data for this compound in a Chemotaxis Assay
| This compound Concentration (nM) | Expected Percent Inhibition of Chemotaxis (%) |
| 1 | 10-20 |
| 10 | 30-40 |
| 38 (Human IC50) | ~50 |
| 100 (Mouse IC50) | ~50 |
| 500 | 80-90 |
| 1000 | >95 |
Note: This table presents hypothetical, yet representative, data based on the known IC50 values to illustrate the expected dose-dependent inhibition. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for a Boyden Chamber Chemotaxis Assay with this compound
This protocol outlines the steps for a standard Boyden chamber (or Transwell) assay to assess the inhibitory effect of this compound on chemerin-induced cell migration.
Materials:
-
ChemR23-expressing cells (e.g., macrophages, dendritic cells)
-
Chemoattractant: Recombinant human or mouse chemerin
-
Inhibitor: this compound
-
Boyden chamber with appropriate pore size inserts (e.g., 5 or 8 µm, depending on cell type)
-
Cell culture medium (serum-free for the assay)
-
Phosphate-buffered saline (PBS)
-
Cell staining solution (e.g., crystal violet)
-
DMSO (for inhibitor stock)
Procedure:
-
Cell Preparation:
-
Culture ChemR23-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness to the chemoattractant.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a predetermined optimal concentration.
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (e.g., 10 nM chemerin) to the lower wells of the Boyden chamber.
-
Prepare a cell suspension containing different concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Carefully add the cell suspension to the upper chamber of the inserts. Avoid introducing air bubbles.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined optimal time (typically 4-6 hours).
-
-
Quantification of Migration:
-
After incubation, remove the inserts from the wells.
-
Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the stain after extraction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve.
-
Visualizations
ChemR23 Signaling Pathway
Caption: Simplified ChemR23 signaling pathway leading to cell migration.
Experimental Workflow for Chemotaxis Inhibition Assay
Caption: Step-by-step workflow for a chemotaxis inhibition assay.
Troubleshooting Guide for Chemotaxis Assays
Caption: Troubleshooting flowchart for common issues in chemotaxis assays.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment After Treatment with ChemR23-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ChemR23-IN-1 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1).[1] It exhibits IC50 values of 38 nM and 100 nM for human and mouse ChemR23, respectively.[1] ChemR23 is a G protein-coupled receptor with dual ligands: the pro-inflammatory chemoattractant chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[2] By inhibiting this receptor, this compound blocks the downstream signaling pathways initiated by these ligands.
Q2: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is context-dependent and can vary with the cell type and experimental conditions. However, studies with other ChemR23 antagonists suggest that inhibition of this receptor can lead to an increase in cell death, particularly in stressed cells. For instance, the ChemR23 antagonist α-NETA has been shown to significantly increase neuronal cell death under oxygen-glucose deprivation conditions.[3] This is in contrast to ChemR23 agonists, which have demonstrated protective effects and suppression of apoptosis in various cell types.[4]
Q3: Which cell viability assays are recommended for use with this compound?
A variety of standard cell viability and cytotoxicity assays can be employed. The choice of assay depends on the specific research question and the expected mechanism of cell death. Recommended assays include:
-
Metabolic Assays: MTT, XTT, and CCK-8 assays are suitable for assessing changes in metabolic activity, which can be an indicator of cell viability.
-
Apoptosis Assays: To specifically investigate programmed cell death, Annexin V/PI staining is recommended. This assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assays can be used to quantify membrane integrity and measure cytotoxicity.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability | 1. Sub-optimal concentration of this compound: The concentration used may be too low to elicit a response. 2. Low or absent ChemR23 expression: The cell line being used may not express the ChemR23 receptor at a sufficient level. 3. Insufficient incubation time: The duration of treatment may not be long enough to induce a measurable change in viability. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal working concentration. 2. Verify ChemR23 expression: Confirm the expression of ChemR23 in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. 3. Conduct a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the periphery of the plate may experience different environmental conditions. 3. Compound precipitation: this compound may precipitate out of solution at higher concentrations. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS. 3. Check for precipitation: Visually inspect the wells under a microscope after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent. |
| Unexpected increase in cell viability | 1. Interference with assay chemistry: The inhibitor may directly react with the assay reagent (e.g., reducing MTT tetrazolium salt). 2. Off-target effects: this compound may have unintended effects on other cellular pathways. | 1. Run a cell-free control: Incubate this compound with the assay reagent in the absence of cells to check for direct chemical reactions. 2. Review literature for known off-target effects: Although specific off-target effects for this compound are not widely documented, it is good practice to stay updated with the latest research. |
Quantitative Data Summary
The following table summarizes quantitative data from a study on the effects of a ChemR23 antagonist (α-NETA) on neuronal cell viability under oxygen-glucose deprivation (OGD) conditions. This data can serve as a reference for the expected effects of ChemR23 inhibition.
| Treatment Group | Assay | Endpoint | Result | Reference |
| Control | Annexin V-FITC/PI | % Cell Death | Baseline | |
| OGD | Annexin V-FITC/PI | % Cell Death | Increased | |
| OGD + α-NETA (10 µM) | Annexin V-FITC/PI | % Cell Death | Significantly increased compared to OGD alone | |
| OGD + RvE1 (500 nM) | Annexin V-FITC/PI | % Cell Death | Significantly decreased compared to OGD alone | |
| OGD + C-9 (500 nM) | Annexin V-FITC/PI | % Cell Death | Significantly decreased compared to OGD alone |
Experimental Protocols
Cell Viability Assessment using a Tetrazolium-based Assay (e.g., MTT, XTT, CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Add the tetrazolium reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt to formazan (B1609692).
-
If using an MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assessment using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Plate cells in a suitable format (e.g., 6-well plate) and treat with this compound as described above.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for the time specified in the kit protocol.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Visualizations
Caption: Inhibition of ChemR23 signaling by this compound.
Caption: General workflow for assessing cell viability after this compound treatment.
Caption: Logical troubleshooting flow for cell viability experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. ChemR23 signaling ameliorates brain injury via inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing low potency of ChemR23-IN-1 in functional assays
Welcome to the technical support center for ChemR23-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in functional assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the observation of low potency.
Troubleshooting Guide: Addressing Low Potency of this compound
Experiencing lower than expected potency with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common causes.
Is the observed potency of this compound significantly lower than the reported values?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 38 nM for human ChemR23 and 100 nM for mouse ChemR23 in chemotaxis assays.[1] If your results deviate significantly, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low potency of this compound.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: Proper dissolution and storage are critical for maintaining the compound's activity.
-
Solubility: this compound is soluble in DMSO. For in vivo studies, specific formulations using PEG300, Tween-80, and saline, or corn oil are recommended.[1]
-
Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
Q2: Could precipitation of the compound in my assay be an issue?
A2: Yes, precipitation can significantly reduce the effective concentration of the inhibitor. If you observe any precipitation or phase separation during the preparation of your solutions, you can use gentle heating and/or sonication to aid dissolution.[1] Always ensure the final concentration of DMSO in your assay is low and compatible with your cell type.
Assay-Specific Troubleshooting
Q3: I'm not seeing the expected inhibition in my chemotaxis assay. What could be wrong?
A3: Chemotaxis assays can be sensitive to several factors.
-
Cell Health: Ensure your cells are healthy, have high viability, and are in a log-growth phase. High passage numbers can lead to altered receptor expression and signaling.
-
Agonist Concentration: Use a concentration of chemerin that elicits a sub-maximal response (EC50 to EC80). Very high concentrations of the agonist can make it difficult to see inhibition.
-
Incubation Time: Optimize the pre-incubation time of the cells with this compound before adding the agonist. A sufficient pre-incubation period is necessary for the inhibitor to bind to the receptor.
-
Gradient Formation: Verify that a stable chemotactic gradient is being formed in your assay system.
Q4: My calcium mobilization assay shows a weak response to this compound. How can I improve it?
A4: Optimizing your calcium mobilization assay is key.
-
Cell Density: The optimal cell density needs to be determined for your specific cell line and plate format to ensure a robust signal window.
-
Dye Loading: Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM). Incomplete dye loading can result in a weak signal. The incubation time and temperature for dye loading should be optimized.
-
Assay Buffer: The composition of the assay buffer is important. Some protocols recommend the use of probenecid (B1678239) to prevent the efflux of the dye from the cells.
-
Agonist Concentration: Similar to the chemotaxis assay, use an appropriate concentration of chemerin to stimulate the cells.
Cell Line and Receptor Expression
Q5: Which cell lines are suitable for studying ChemR23?
A5: ChemR23 is expressed in various cell types, including monocytes, macrophages, and dendritic cells.[2] The expression levels can vary depending on the cell line and its polarization state (e.g., M1 vs. M2 macrophages). It is crucial to verify ChemR23 expression in your chosen cell line by qPCR or flow cytometry.
Q6: Could low receptor expression be the cause of the low observed potency?
A6: Absolutely. The level of receptor expression directly impacts the magnitude of the cellular response and the apparent potency of an antagonist. If you suspect low receptor expression, consider using a cell line known to express high levels of ChemR23 or a stably transfected cell line.
Quantitative Data Summary
This table summarizes the reported potency of this compound.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | Human ChemR23 | Chemotaxis | 38 nM | |
| This compound | Mouse ChemR23 | Chemotaxis | 100 nM |
Experimental Protocols
Chemerin/ChemR23 Signaling Pathway
The binding of chemerin to its receptor, ChemR23, a G protein-coupled receptor (GPCR), initiates several downstream signaling cascades.
Caption: Simplified ChemR23 signaling pathway upon chemerin binding.
Detailed Methodologies
1. Chemotaxis Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Culture cells expressing ChemR23 to 70-80% confluency.
-
On the day of the assay, harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of chemerin (agonist) in serum-free medium with 0.1% BSA.
-
Add 30 µL of the chemerin dilutions or control medium to the lower wells of a 96-well chemotaxis chamber (e.g., Boyden chamber).
-
Carefully place the filter membrane (typically 5 or 8 µm pore size, depending on the cell type) over the lower wells, avoiding air bubbles.
-
-
Inhibitor Treatment:
-
In a separate plate, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Cell Migration:
-
Add 50 µL of the pre-treated cell suspension to the top of the filter membrane in the chemotaxis chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours (optimize for your cell type).
-
-
Quantification:
-
After incubation, remove the filter and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter.
-
Count the number of migrated cells in several fields of view under a microscope or use a plate reader-based method to quantify cell migration.
-
2. Calcium Mobilization Assay Protocol
This protocol provides a framework for measuring intracellular calcium flux.
-
Cell Plating:
-
Seed ChemR23-expressing cells into a black-walled, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Inhibitor and Agonist Preparation:
-
Prepare serial dilutions of this compound and a working solution of chemerin at a concentration that gives a submaximal response (e.g., EC80).
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions or vehicle control to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Add the chemerin solution to all wells simultaneously using the instrument's injection system.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
3. Radioligand Binding Assay Protocol
This is a general protocol for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing ChemR23 in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled chemerin analog (e.g., [125I]-chemerin), and varying concentrations of unlabeled this compound or a reference compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value of this compound.
-
References
ChemR23-IN-1 Technical Support Center: Ensuring Consistent Activity Across Batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent activity of ChemR23-IN-1 across different batches. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control parameters to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of ChemR23, also known as chemokine-like receptor 1 (CMKLR1).[1] ChemR23 is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand chemerin, initiates a signaling cascade. This activation leads to downstream effects such as the recruitment of immune cells.[2][3] this compound competitively blocks the binding of chemerin to ChemR23, thereby inhibiting these downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the chemerin/ChemR23 axis.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, proper storage and handling are critical. For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing working solutions, it is advisable to use them on the same day. If you observe any precipitation upon thawing, gentle warming and vortexing can help to redissolve the compound.
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity and Impurities: The purity of the compound can vary between batches. The presence of impurities, even in small amounts, can potentially interfere with the assay or have off-target effects.
-
Solubility and Formulation: Differences in the physical properties of the compound, such as crystallinity, can affect its solubility. Improperly dissolved or precipitated compound will lead to a lower effective concentration in your experiment.
-
Compound Stability: Degradation of the compound due to improper storage, handling, or exposure to light or air can result in reduced activity.
-
Assay Conditions: Variations in experimental conditions, such as cell passage number, reagent quality, and incubation times, can contribute to inconsistent results.
A systematic approach to troubleshooting, starting with a quality control check of the new batch, is recommended.
Troubleshooting Guides
Issue 1: Reduced or no inhibitory activity of a new batch of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify storage conditions. | Ensure the compound has been stored at the recommended temperature and protected from light. Prepare fresh stock solutions. |
| Inaccurate Concentration | Re-measure the concentration. | Use a spectrophotometer or another quantitative method to confirm the concentration of your stock solution. |
| Poor Solubility | Visually inspect the solution. | Check for any precipitation. If present, try gentle warming and vortexing. Consider preparing a fresh solution. |
| Inactive Compound | Perform a quality control assay. | Run a simple, reliable assay, such as a chemotaxis assay, with the new and a previously validated batch in parallel to compare their activity. |
Issue 2: Increased off-target effects or cellular toxicity with a new batch.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Impurities | Review the Certificate of Analysis (CoA). | Check the purity of the new batch and compare it to previous batches. If significant differences are noted, contact the supplier. |
| Compound Aggregation | Include a detergent in the assay buffer. | Some small molecules can form aggregates at higher concentrations, leading to non-specific effects. Including a low concentration of a non-ionic detergent like 0.01% Triton X-100 can help to mitigate this.[4] |
| Higher Effective Concentration | Perform a dose-response curve. | Determine the IC50 of the new batch and compare it to the expected value. A significant shift may indicate a problem with the compound's concentration or activity. |
Quality Control Parameters for this compound
To ensure consistency across different batches, it is recommended to perform a set of quality control (QC) experiments.
| Parameter | Method | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) | Consistent with the expected molecular weight and structure |
| Solubility | Visual inspection and concentration measurement | Clear solution at the desired concentration |
| Biological Activity | Chemotaxis Assay (see protocol below) | IC50 value within a 2-3 fold range of the reference batch |
Experimental Protocols
Chemotaxis Assay Protocol for this compound Activity Validation
This protocol describes a Boyden chamber chemotaxis assay to validate the inhibitory activity of this compound on chemerin-induced cell migration.
Materials:
-
ChemR23-expressing cells (e.g., CAL-1)
-
Chemerin (chemoattractant)
-
This compound (test compound and reference standard)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pores)
-
Cell stain (e.g., Diff-Quik)
-
Microscope
Methodology:
-
Cell Preparation: Culture ChemR23-expressing cells to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant and Inhibitor Preparation:
-
Prepare a solution of chemerin in assay medium at a concentration known to induce robust chemotaxis (e.g., 10 nM).
-
Prepare serial dilutions of the new batch of this compound and a previously validated batch (reference standard) in assay medium.
-
-
Assay Setup:
-
Add the chemerin solution to the lower wells of the Boyden chamber.
-
In the upper wells, add the cell suspension pre-incubated for 30 minutes with different concentrations of this compound (new and reference batches) or vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a duration sufficient for cell migration (e.g., 3-4 hours).
-
Cell Staining and Counting:
-
After incubation, remove the membrane. Scrape the cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane using a suitable stain.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for both the new and reference batches.
-
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate key pathways and workflows.
Caption: ChemR23 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Activity.
Caption: Workflow for Qualifying a New Batch of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Effect of ChemR23-IN-1 on ChemR23: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ChemR23-IN-1 and alternative inhibitors of the ChemR23 receptor, a key G protein-coupled receptor (GPCR) involved in inflammation and immune cell trafficking. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological and experimental processes.
Comparative Analysis of ChemR23 Inhibitors
This compound is a known inhibitor of the ChemR23 receptor, with demonstrated activity against both human and mouse orthologs. For a comprehensive evaluation, its performance is compared here with another well-characterized small molecule inhibitor, α-Naphthoyl Ethyltrimethylammonium Iodide (α-NETA).
| Parameter | This compound | α-NETA | Reference |
| Target | ChemR23 | ChemR23 (CMKLR1) | [1] |
| IC50 (Human ChemR23) | 38 nM | Not explicitly reported for direct binding, but functional inhibition is in the µM range. | [1] |
| IC50 (Mouse ChemR23) | 100 nM | Not Reported | [1] |
| Inhibition of Chemotaxis | Inhibits chemerin-triggered chemotaxis of CAL-1 cells. | IC50: 6.5 µM for inhibiting chemerin-mediated migration of CMKLR1+ cells. | [1][2] |
| Inhibition of Cell Viability | Not Reported | IC50: 20.16 ± 1.39 µM (hEM15A cells) | |
| Effect on Downstream Signaling | Not explicitly quantified. | Significantly represses chemerin-induced phosphorylation of Akt and ERK1/2. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of ChemR23 inhibitors.
Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of an inhibitor to block the migration of cells towards a chemoattractant, in this case, the natural ChemR23 ligand, chemerin.
Principle: Cells are placed in the upper chamber of a two-chamber system, separated by a porous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Protocol:
-
Cell Culture: Culture a ChemR23-expressing cell line (e.g., L1.2 cells stably transfected with human ChemR23, or primary immune cells like macrophages) in appropriate media.
-
Chamber Preparation: Use a multi-well Boyden chamber apparatus with polycarbonate membranes (typically 5-8 µm pore size, depending on cell type).
-
Chemoattractant Preparation: Prepare a solution of recombinant human chemerin (e.g., 10 nM) in serum-free media and add it to the lower wells of the chamber.
-
Inhibitor Treatment: Resuspend the cells in serum-free media. Pre-incubate the cells with various concentrations of this compound or the alternative inhibitor (e.g., α-NETA) for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 2-4 hours).
-
Cell Staining and Quantification:
-
Remove the inserts and wipe the cells from the upper side of the membrane with a cotton swab.
-
Fix the migrated cells on the lower side of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several microscopic fields for each well.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the chemerin-induced increase in intracellular calcium, a key downstream signaling event of ChemR23 activation.
Principle: ChemR23 is a Gαi-coupled receptor, and its activation leads to the release of calcium from intracellular stores. This change in calcium concentration can be measured using fluorescent calcium indicators.
Protocol:
-
Cell Culture: Plate ChemR23-expressing cells (e.g., CHO-K1 cells stably expressing human ChemR23) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Inhibitor Incubation:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the assay buffer containing different concentrations of the inhibitor (this compound or α-NETA) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of chemerin (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the chemerin-only control.
-
Calculate the IC50 value from the dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the inhibitory effect of the compounds on the chemerin-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream component of the MAPK signaling pathway activated by ChemR23.
Principle: Activated ChemR23 leads to the phosphorylation of ERK1/2. The amount of phosphorylated ERK (p-ERK) relative to total ERK can be quantified by Western blotting using specific antibodies.
Protocol:
-
Cell Culture and Starvation:
-
Culture ChemR23-expressing cells to near confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
-
Inhibitor and Ligand Treatment:
-
Pre-incubate the starved cells with different concentrations of this compound or α-NETA for 30-60 minutes.
-
Stimulate the cells with chemerin for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the same membrane with a primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Determine the percentage of inhibition of ERK phosphorylation for each inhibitor concentration and calculate the IC50 value.
-
Visualizations
ChemR23 Signaling Pathway
Caption: Simplified signaling pathway of the ChemR23 receptor upon activation by its ligand, chemerin.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for the experimental validation of a ChemR23 inhibitor.
Logic Diagram for Inhibitor Comparison
Caption: Logical framework for comparing the inhibitory effects of this compound and an alternative.
References
Validating ChemR23-IN-1 Specificity: A Comparative Guide to ChemR23 Knockdown
For Immediate Release
This guide provides a comprehensive comparison of methodologies to validate the specificity of ChemR23-IN-1, a known inhibitor of the chemerin receptor 23 (ChemR23). The primary focus is on the use of ChemR23 knockdown techniques as a definitive method for confirming on-target activity. This document is intended for researchers, scientists, and drug development professionals working on ChemR23-related signaling pathways and therapeutic interventions.
Introduction to ChemR23 and this compound
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses.[1][2][3] It is activated by two endogenous ligands: the peptide chemerin and the lipid mediator Resolvin E1 (RvE1).[2] The activation of ChemR23 initiates downstream signaling cascades that are implicated in various physiological and pathological processes, including immune cell trafficking, adipogenesis, and inflammation.
This compound is a small molecule inhibitor of ChemR23 with reported IC50 values of 38 nM for human ChemR23 and 100 nM for mouse ChemR23.[4] It has been shown to inhibit the chemotaxis of CAL-1 cells triggered by chemerin in vitro. Validating the specificity of such inhibitors is paramount to ensure that their observed biological effects are indeed due to the modulation of the intended target and not a result of off-target interactions.
The Gold Standard: Target Knockdown for Specificity Validation
The most rigorous method to validate the specificity of a small molecule inhibitor is to assess its activity in a biological system where the target protein has been selectively removed or significantly reduced. This is commonly achieved through gene knockdown using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA). The fundamental principle is that a truly specific inhibitor will lose its effect in cells lacking the target protein.
This guide will compare the expected outcomes of using this compound in wild-type cells versus ChemR23 knockdown cells across key functional assays.
Comparative Data: this compound vs. Genetic Knockdown
While direct experimental data on this compound in a knockdown model is not publicly available, we can extrapolate the expected results based on studies utilizing ChemR23 knockout mice. These genetic models provide a powerful tool to understand the on-target effects of ChemR23 modulation.
Table 1: Expected Effects of this compound and ChemR23 Knockdown on Cellular Functions
| Functional Assay | Wild-Type Cells + this compound | ChemR23 Knockdown/Knockout Cells | Rationale |
| Chemerin-induced Chemotaxis | Inhibition of cell migration | No response to chemerin | ChemR23 is the primary receptor mediating chemerin-induced chemotaxis. |
| Chemerin-induced Calcium Mobilization | Inhibition of intracellular calcium release | No calcium flux in response to chemerin | ChemR23 activation leads to a Gαi-mediated release of intracellular calcium. |
| Pro-inflammatory Cytokine Release (e.g., in response to LPS) | Potential modulation of cytokine profile | Altered cytokine profile (e.g., increased IL-6 in a viral pneumonia model) | ChemR23 signaling can modulate inflammatory responses. |
Alternative ChemR23 Inhibitors: A Comparative Overview
Several other molecules have been developed to target ChemR23. A notable example is CCX832, a small molecule inhibitor that entered Phase I clinical trials for psoriasis.
Table 2: Comparison of this compound and CCX832
| Feature | This compound | CCX832 |
| Molecule Type | Small molecule | Small molecule |
| Reported IC50 | 38 nM (human), 100 nM (mouse) | Potent and selective inhibitor (specific IC50 not publicly available) |
| Development Stage | Preclinical | Phase I clinical trial (discontinued) |
| Therapeutic Indication | Not specified | Psoriasis |
| Preclinical Data | Inhibits chemerin-induced chemotaxis in vitro | Blocks ChemR23 and interrupts psoriatic dermal inflammation in preclinical models |
Experimental Protocols
To facilitate the validation of this compound specificity, detailed protocols for ChemR23 knockdown and subsequent functional assays are provided below.
Protocol 1: siRNA-Mediated Knockdown of ChemR23
This protocol outlines the steps for transiently knocking down ChemR23 expression in a relevant cell line (e.g., macrophages, dendritic cells, or a cell line overexpressing ChemR23).
Materials:
-
ChemR23-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Target cells
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In tube A, dilute 9 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM.
-
In tube B, dilute 50 pmol of ChemR23 siRNA or control siRNA in 150 µL of Opti-MEM.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 300 µL siRNA-lipid complex to each well containing cells and 2.2 mL of fresh complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess ChemR23 mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.
Protocol 2: Chemotaxis Assay
This assay measures the ability of cells to migrate towards a chemoattractant, such as chemerin.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for macrophages)
-
Chemerin
-
This compound
-
Wild-type and ChemR23 knockdown cells
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM or other cell viability stain
Procedure:
-
Cell Preparation: Resuspend wild-type and ChemR23 knockdown cells in assay buffer. For inhibitor treatment, pre-incubate wild-type cells with this compound at the desired concentration.
-
Assay Setup:
-
Add assay buffer containing chemerin to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the bottom of the insert with Calcein-AM.
-
Quantify the fluorescence of the migrated cells using a fluorescence plate reader.
-
Protocol 3: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon GPCR activation.
Materials:
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Chemerin
-
This compound
-
Wild-type and ChemR23 knockdown cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Preparation: Plate wild-type and ChemR23 knockdown cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
Inhibitor Treatment: For antagonist mode, add this compound to the wild-type cells and incubate.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject chemerin into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Experimental workflow for validating this compound specificity.
Simplified ChemR23 signaling pathway and points of intervention.
Conclusion
Validating the on-target specificity of small molecule inhibitors is a critical step in drug discovery and development. The use of ChemR23 knockdown provides an unambiguous method to confirm that the biological effects of this compound are mediated through its intended target. This guide offers a framework for researchers to design and execute robust validation experiments, ensuring the reliability and translatability of their findings. By comparing the effects of this compound in the presence and absence of its target, researchers can confidently attribute its mechanism of action and advance the development of novel therapeutics for inflammatory diseases.
References
- 1. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Selecting and Utilizing Positive Controls for ChemR23 Activation in Inhibitor Studies
For researchers, scientists, and drug development professionals investigating the ChemR23 receptor, the selection of an appropriate positive control is a critical first step in the validation of inhibitor screening assays. This guide provides a comprehensive comparison of commonly used ChemR23 agonists, detailed experimental protocols for key assays, and data to support the informed selection of reagents for your research.
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a significant target in inflammatory diseases and metabolic disorders. Its activation by endogenous ligands, such as chemerin and the lipid mediator Resolvin E1, triggers a cascade of intracellular signaling events.[1][2] In the quest for novel therapeutic inhibitors of ChemR23, robust and reproducible in vitro assays are paramount. A well-characterized positive control agonist is the cornerstone of such assays, ensuring the integrity of the experimental system and providing a benchmark against which the potency of potential inhibitors can be accurately measured.
This guide compares the performance of various ChemR23 agonists, details the downstream signaling pathways, and provides step-by-step protocols for essential experimental assays, including calcium mobilization, β-arrestin recruitment, and chemotaxis.
Comparison of ChemR23 Agonists (Positive Controls)
The choice of a positive control should be guided by its potency, commercial availability, and relevance to the biological system under investigation. The following table summarizes the key characteristics of commonly used ChemR23 agonists.
| Agonist | Description | EC50 (Calcium Mobilization) | EC50 (β-Arrestin Recruitment) | Key Features & Considerations |
| Chemerin (full-length) | Endogenous protein ligand. Requires proteolytic processing for full activity.[1] | ~0.31 nM[3] | Not widely reported | Physiologically relevant but can be challenging to work with due to processing requirements and potential for batch-to-batch variability. |
| Chemerin-9 (C9) | A nonapeptide (YFPGQFAFS) from the C-terminus of chemerin.[4] | ~0.37 nM | Not widely reported | Retains most of the activity of the full-length protein and is widely used for in vitro studies due to its stability and commercial availability. |
| Resolvin E1 (RvE1) | An endogenous lipid mediator derived from eicosapentaenoic acid (EPA). | Not widely reported | ~0.137 nM | Represents an alternative, physiologically relevant agonist. Its lipid nature may require different handling and solubilization protocols compared to peptide agonists. |
Comparison of ChemR23 Inhibitors
A well-characterized inhibitor is essential for validating assay performance and as a reference compound in screening campaigns.
| Inhibitor | Description | IC50 | Key Features & Considerations |
| ChemR23-IN-1 | A small molecule inhibitor of ChemR23. | 38 nM (human), 100 nM (mouse) | Commercially available and shows good potency against both human and mouse receptors. |
| CCX832 | A potent and selective small molecule inhibitor of ChemR23. | pA2 = 8.32 (functional antagonism) | High selectivity for ChemR23 over the related GPR1 receptor. Has been evaluated in Phase I clinical trials. |
ChemR23 Signaling Pathway
Upon agonist binding, ChemR23 couples primarily to the Gαi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase (leading to decreased cAMP) and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels. Furthermore, ChemR23 activation can stimulate the phosphorylation of downstream kinases such as ERK1/2 and Akt, which are involved in cell survival and proliferation. Like many GPCRs, agonist-bound ChemR23 can also recruit β-arrestin, leading to receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Experimental Protocols
The following are generalized protocols for key functional assays used to study ChemR23 activation and inhibition. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium upon ChemR23 activation.
Protocol:
-
Cell Plating: Seed a stable cell line expressing human ChemR23 (e.g., from Millipore or DiscoverX) into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of growth medium. Incubate overnight at 37°C in 5% CO2.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices) according to the manufacturer's instructions. Add 20 µL of the dye solution to each well and incubate for 1-2 hours at 37°C.
-
Compound Addition (for inhibitor studies): Add test compounds at various concentrations and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in a FLIPR instrument. Add the positive control agonist (e.g., Chemerin-9) at a concentration that elicits a robust response (typically around the EC80). Measure the fluorescence intensity before and after agonist addition.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate EC50 values for agonists and IC50 values for inhibitors using a suitable data analysis software.
β-Arrestin Recruitment Assay (PathHunter)
This assay measures the recruitment of β-arrestin to the activated ChemR23 receptor.
Protocol:
-
Cell Plating: Plate PathHunter ChemR23 β-Arrestin cells (DiscoverX) in a 384-well white, solid-bottom plate at 5,000 cells per well in 20 µL of cell plating reagent. Incubate overnight at 37°C.
-
Compound Addition: Add test compounds or vehicle control.
-
Agonist Stimulation: Add the positive control agonist (e.g., Resolvin E1) and incubate for 90 minutes at 37°C.
-
Detection: Add PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Determine EC50 and IC50 values.
Chemotaxis Assay (Transwell)
This assay measures the migration of cells towards a chemoattractant.
Protocol:
-
Plate Setup: Place Transwell inserts (e.g., 5 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add medium containing the chemoattractant (e.g., 10 nM Chemerin-9) to the lower chamber.
-
Cell Seeding: Resuspend ChemR23-expressing cells (e.g., primary immune cells or a stable cell line) in serum-free medium and add them to the upper chamber (typically 1 x 10^5 cells per insert).
-
Inhibitor Addition (optional): Add test compounds to both the upper and lower chambers.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in 5% CO2 to allow for cell migration.
-
Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with a suitable stain (e.g., crystal violet).
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope.
Downstream Signaling Analysis: p-ERK and p-Akt Western Blot
To confirm that agonist binding leads to the activation of downstream signaling pathways, Western blotting for phosphorylated ERK and Akt can be performed.
Protocol:
-
Cell Treatment: Plate ChemR23-expressing cells and starve them of serum overnight. Treat the cells with the agonist (e.g., Chemerin-9) for various time points (e.g., 0, 5, 15, 30 minutes). For inhibitor studies, pre-incubate with the inhibitor before adding the agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Recommended Cell Lines for ChemR23 Studies
Several commercial vendors provide ready-to-use stable cell lines expressing ChemR23, which can save significant time and resources in assay development.
| Product Name | Vendor | Background Cell Line | Recommended Assay |
| ChemiSCREEN™ ChemR23 Chemoattractant Receptor Stable Cell Line | Millipore | Chem-1 | Calcium Mobilization |
| PathHunter® β-Arrestin GPCR Cell Lines | DiscoverX | Various (e.g., CHO-K1, HEK293) | β-Arrestin Recruitment |
| Ready-to-Assay™ ChemR23 Chemoattractant Receptor Frozen Cells | Millipore | Not specified | Calcium Flux FLIPR Assays |
Conclusion
The successful development of inhibitors for ChemR23 relies on the implementation of well-validated and reproducible in vitro assays. The selection of a potent and reliable positive control agonist is a critical determinant of assay quality. This guide provides a comparative overview of commonly used ChemR23 agonists and inhibitors, along with detailed protocols for key functional assays. By leveraging this information, researchers can establish robust screening platforms to identify and characterize novel modulators of ChemR23 for the potential treatment of inflammatory and metabolic diseases.
References
- 1. Specific recruitment of antigen-presenting cells by chemerin, a novel processed ligand from human inflammatory fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Concentration-dependent agonist-induced calcium mobilization in CHO-K1 cells expressing ChemR23, CXCR4 and/or CCR7. - Public Library of Science - Figshare [plos.figshare.com]
- 4. moleculardevices.com [moleculardevices.com]
Navigating the Selectivity of ChemR23-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of the chemerin receptor ChemR23, the small molecule inhibitor ChemR23-IN-1 presents a valuable tool. However, a thorough understanding of its cross-reactivity with other chemokine receptors is paramount for accurate experimental interpretation and potential therapeutic development. This guide provides a comparative overview of this compound, detailing its known activity and outlining the necessary experimental framework to fully characterize its selectivity.
Understanding the ChemR23 Landscape
The natural ligand for ChemR23, the chemoattractant protein chemerin, is also known to bind to two other G protein-coupled receptors (GPCRs): GPR1 and C-C chemokine receptor-like 2 (CCRL2). This shared ligand functionality underscores the importance of evaluating the selectivity of any ChemR23 inhibitor against these closely related receptors. Furthermore, the structural homology among chemokine receptors necessitates broader selectivity profiling to rule out off-target effects that could confound experimental results.
Quantitative Data on this compound Activity
The following table summarizes the known inhibitory activity of this compound against its intended target, ChemR23. It is critical for researchers to generate analogous data for a panel of other chemokine receptors to fully assess the selectivity profile.
| Target | Organism | IC50 (nM) | Assay Type | Reference |
| ChemR23 | Human | 38 | Calcium Flux Assay | [4] |
| ChemR23 | Mouse | 100 | Calcium Flux Assay | [4] |
Potential Off-Targets for Selectivity Screening
A comprehensive selectivity assessment of this compound should, at a minimum, include the following receptors due to their relationship with ChemR23:
-
GPR1: Shares chemerin as a ligand.
-
CCRL2: Binds chemerin and can act as a scavenger receptor.
-
Other Chemokine Receptors (e.g., CXCR4, CCR7): Due to structural similarities within the chemokine receptor family.
Experimental Protocols for Selectivity Assessment
To determine the cross-reactivity of this compound, functional assays that measure the downstream signaling of receptor activation are essential. Below are detailed protocols for two key experiments: a calcium flux assay and a receptor internalization assay.
Calcium Flux Assay
This assay measures the ability of an inhibitor to block the increase in intracellular calcium concentration induced by an agonist.
Cell Line: A human cell line endogenously expressing the target chemokine receptor or a transfected cell line with stable expression (e.g., CAL-1 cells for human ChemR23).
Materials:
-
Test compound (this compound) and control compounds.
-
Receptor-specific agonist (e.g., chemerin for ChemR23).
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cell culture medium.
-
Fluorescence plate reader or flow cytometer capable of kinetic reading.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with assay buffer.
-
Resuspend cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add the calcium-sensitive dye to the cell suspension (e.g., Indo-1 AM to a final concentration of 1-5 µM).
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye and resuspend in fresh assay buffer.
-
-
Assay Performance:
-
Dispense cells into a 96-well or 384-well black, clear-bottom plate.
-
Add varying concentrations of this compound or control compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the receptor-specific agonist to all wells.
-
Immediately begin kinetic measurement of fluorescence changes over time (typically 1-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes like Indo-1) from baseline to the peak response after agonist addition.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
Receptor Internalization Assay
This assay quantifies the ability of a compound to induce the internalization of the target receptor from the cell surface.
Cell Line: A cell line expressing the chemokine receptor of interest, preferably with a fluorescent tag (e.g., GFP or RFP) fused to the receptor for visualization. Alternatively, the receptor can be detected using a specific antibody.
Materials:
-
Test compound (this compound) and control compounds.
-
Receptor-specific agonist (as a positive control for internalization).
-
Fluorescently labeled antibody targeting an extracellular epitope of the receptor (if the receptor is not tagged).
-
Cell culture medium.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
High-content imaging system or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate or culture tubes.
-
Compound Treatment: Treat cells with varying concentrations of this compound or control compounds for a specific time course (e.g., 30 minutes to several hours) at 37°C.
-
Staining (if required):
-
If using an antibody, place cells on ice to stop internalization.
-
Incubate with the fluorescently labeled primary antibody for 30-60 minutes on ice.
-
Wash cells with cold PBS.
-
-
Fixation: Fix the cells with a suitable fixative.
-
Image Acquisition and Analysis:
-
High-Content Imaging: Acquire images of the cells. Quantify the amount of internalized receptor by measuring the fluorescence intensity within intracellular vesicles compared to the cell membrane.
-
Flow Cytometry: Analyze the mean fluorescence intensity of the cell population. A decrease in surface fluorescence indicates receptor internalization.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization relative to untreated controls.
-
Plot the percentage of internalization against the concentration of this compound to determine the EC50 for internalization.
-
Visualizing the Selectivity Screening Workflow
The following diagram illustrates a logical workflow for assessing the selectivity of a compound like this compound.
Caption: A typical workflow for determining the selectivity of a ChemR23 inhibitor.
Conclusion
While this compound is a potent inhibitor of its target receptor, a comprehensive understanding of its selectivity is crucial for its effective use in research and development. The lack of publicly available cross-reactivity data necessitates that researchers perform their own selectivity screening. By employing the detailed protocols and the logical workflow outlined in this guide, investigators can confidently characterize the selectivity profile of this compound and ensure the validity of their findings in elucidating the complex biology of the chemerin/ChemR23 axis.
References
A Comparative Guide to ChemR23 Modulators for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ChemR23-IN-1 and other key ChemR23 modulators, offering insights into their mechanisms and experimental validation for the treatment of inflammatory diseases. While in vivo data on this compound is not publicly available, this document serves to benchmark its in vitro profile against the demonstrated in vivo anti-inflammatory effects of alternative agents.
Introduction to ChemR23
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a multifaceted role in the immune system.[1] Its activation by endogenous ligands, such as the adipokine chemerin and the specialized pro-resolving mediator Resolvin E1 (RvE1), can trigger both pro- and anti-inflammatory signaling pathways. This dual functionality makes ChemR23 an attractive therapeutic target for a range of inflammatory conditions.
Comparative Analysis of ChemR23 Modulators
This section compares this compound, a small molecule inhibitor, with two other notable ChemR23 modulators: OSE-230, a monoclonal antibody agonist, and chemerin-9, a peptide agonist.
| Feature | This compound | OSE-230 | Chemerin-9 |
| Molecule Type | Small Molecule | Monoclonal Antibody | Peptide |
| Mechanism of Action | Inhibitor/Antagonist | Agonist | Agonist |
| Target | ChemR23 | ChemR23 | ChemR23 |
| Reported In Vitro Potency | IC50: 38 nM (human), 100 nM (mouse) | - | Potent agonist activity |
| Reported In Vivo Efficacy | Data not publicly available | Demonstrated efficacy in preclinical models of chronic colitis, type 1 diabetes, and multiple sclerosis.[2] | Demonstrated efficacy in a preclinical model of atherosclerosis.[3] |
In Vivo Performance Data
A direct in vivo comparison including this compound is not possible due to the absence of published data. However, the following tables summarize the performance of OSE-230 and chemerin-9 in relevant preclinical models.
Table 1: In Vivo Efficacy of OSE-230 in a DSS-Induced Colitis Model in Mice
| Parameter | Control Group (DSS only) | OSE-230 Treated Group | Outcome |
| Disease Activity Index (DAI) | High | Significantly reduced | Amelioration of clinical signs of colitis.[4] |
| Colon Length | Significantly shortened | Significantly preserved | Reduction in intestinal inflammation and damage.[5] |
| Histological Score | Severe inflammation and tissue damage | Markedly reduced | Attenuation of inflammatory cell infiltration and mucosal injury. |
| Inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Elevated | Significantly decreased | Suppression of pro-inflammatory cytokine production. |
| Fibrosis | Present | Nearly complete abrogation | Prevention of chronic inflammation-induced tissue remodeling. |
| Inflammation-Driven Tumors | Present | Significantly decreased development | Potential for reducing the risk of colitis-associated cancer. |
Table 2: In Vivo Efficacy of Chemerin-9 in an Atherosclerosis Model in ApoE-/- Mice
| Parameter | Control Group (Vehicle) | Chemerin-9 Treated Group | Outcome |
| Aortic Atherosclerotic Lesion Area | Extensive | Significantly decreased | Prevention of atherosclerosis development. |
| Intraplaque Macrophage Content | High | Reduced | Modulation of the inflammatory infiltrate in atherosclerotic plaques. |
| Intraplaque Smooth Muscle Cell (SMC) Content | High | Reduced | Effects on vascular remodeling associated with atherosclerosis. |
| Pro-inflammatory Molecule Expression (e.g., adhesion molecules) | Elevated | Suppressed | Attenuation of endothelial activation and leukocyte recruitment. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: ChemR23 signaling pathway and points of intervention.
Caption: General workflow for in vivo validation of an anti-inflammatory compound.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments relevant to the validation of anti-inflammatory effects of ChemR23 modulators.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to mimic human ulcerative colitis and is suitable for evaluating the efficacy of potential anti-inflammatory therapeutics.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Induction of Acute Colitis:
-
Prepare a 2.5% to 5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
A control group should receive regular sterile drinking water.
3. Treatment Protocol:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control like sulfasalazine).
-
Administer the test compound daily via a suitable route (e.g., oral gavage, intraperitoneal injection) starting from day 0 (the first day of DSS administration) until the end of the experiment.
4. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
On the final day of the experiment, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation, ulceration, and crypt damage) and for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Collect blood samples for systemic cytokine analysis.
Thioglycollate-Induced Peritonitis in Mice
This is a classic model of acute inflammation characterized by the recruitment of leukocytes, particularly neutrophils and macrophages, to the peritoneal cavity.
1. Animals:
-
Male C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Standard housing and acclimatization as described above.
2. Induction of Peritonitis:
-
Prepare a sterile 3% (w/v) solution of thioglycollate broth in distilled water and autoclave. Allow the solution to "age" at room temperature for at least two weeks before use.
-
Inject 1 ml of the sterile thioglycollate solution intraperitoneally (i.p.) into each mouse.
3. Treatment Protocol:
-
Administer the test compound (e.g., this compound) at various doses, typically 30 minutes to 1 hour before the thioglycollate injection.
-
Include a vehicle control group and a positive control group (e.g., dexamethasone).
4. Peritoneal Lavage and Cell Analysis:
-
At a specified time point after thioglycollate injection (e.g., 4, 24, or 72 hours, depending on the cell population of interest), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 ml of ice-cold sterile PBS or HBSS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages, lymphocytes) using cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa) or by flow cytometry using specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
-
The supernatant from the lavage fluid can be used to measure the levels of inflammatory mediators (cytokines, chemokines) by ELISA.
Conclusion
This compound presents an interesting profile as a small molecule inhibitor of ChemR23 with demonstrated in vitro potency. While its in vivo anti-inflammatory effects are yet to be publicly documented, the significant therapeutic potential of modulating the ChemR23 pathway is highlighted by the promising preclinical data from the agonist antibody OSE-230 and the agonist peptide chemerin-9. OSE-230, in particular, shows a strong pro-resolving effect in a model of chronic intestinal inflammation, suggesting that ChemR23 agonism is a viable strategy for treating inflammatory diseases. Chemerin-9's efficacy in a model of atherosclerosis further underscores the therapeutic relevance of this receptor in cardiovascular inflammation.
Further in vivo studies are necessary to validate the anti-inflammatory efficacy of this compound and to understand how its inhibitory mechanism translates to a therapeutic benefit in comparison to the agonist approaches. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine attenuates atherosclerotic lesions and hepatic steatosis in ApoE-/- mice by down-regulating PCSK9 via ERK1/2 pathway - Ma - Annals of Translational Medicine [atm.amegroups.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Small Molecule Inhibitors Versus Antibody-Based Approaches for ChemR23
For Researchers, Scientists, and Drug Development Professionals
The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), has emerged as a compelling target for therapeutic intervention in a range of inflammatory diseases and cancer.[1][2][3] This G protein-coupled receptor (GPCR) is activated by two endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1), which can trigger both pro-inflammatory and pro-resolving signaling pathways.[4][5] The therapeutic modulation of ChemR23 is being explored through two primary modalities: small molecule inhibitors and antibody-based therapies. This guide provides an objective comparison of these approaches, supported by available preclinical data and detailed experimental methodologies.
At a Glance: Key Differences Between Small Molecule and Antibody Approaches
| Feature | Small Molecule Inhibitors | Antibody-Based Approaches |
| Mode of Action | Typically competitive antagonists or allosteric modulators that block ligand binding or receptor activation. Can also be agonists. | Can be antagonists that block ligand binding, or agonists that activate the receptor to promote pro-resolving pathways. |
| Specificity | Can have off-target effects, though high selectivity can be engineered. | Generally highly specific for the target epitope, with lower risk of off-target binding. |
| Pharmacokinetics | Shorter half-life, typically requiring more frequent dosing. Orally bioavailable formulations are common. | Longer half-life, allowing for less frequent dosing. Administered via injection. |
| Immunogenicity | Low risk of immunogenicity. | Potential for immunogenicity, particularly with non-humanized antibodies. |
| Cellular Penetration | Can be designed to penetrate cell membranes and target intracellular components. | Generally restricted to extracellular targets. |
Quantitative Comparison of ChemR23-Targeting Agents
The following table summarizes the available quantitative data for representative small molecule and antibody-based agents targeting ChemR23. Direct head-to-head comparative studies are limited in the public domain; therefore, data is compiled from individual preclinical studies.
| Agent | Type | Mechanism of Action | Quantitative Data | Reference |
| CCX832 | Small Molecule | Antagonist | Discontinued after Phase I clinical trial. Preclinical data showed it could block ChemR23. | |
| ChemR23-IN-1 | Small Molecule | Inhibitor | IC50: 38 nM (human), 100 nM (mouse) | |
| Chemerin-9 | Small Molecule (Peptide) | Agonist | Potent agonist of ChemR23. In vivo studies show it can prevent atherogenesis. | |
| OSE-230 | Monoclonal Antibody | Agonist | Preclinical data demonstrates it accelerates inflammation resolution in various models. Currently in preclinical development in partnership with AbbVie. |
Note: The lack of publicly available binding affinity (Kd) and potency (EC50) data for OSE-230 limits a direct quantitative comparison with the small molecule inhibitors at this time.
Signaling Pathways of ChemR23
The activation of ChemR23 by its ligands initiates distinct downstream signaling cascades. Chemerin binding typically leads to pro-inflammatory responses, while RvE1 and agonist antibodies like OSE-230 promote the resolution of inflammation.
Caption: ChemR23 signaling pathways: pro-inflammatory vs. pro-resolving.
Experimental Methodologies
Detailed protocols for key assays used to characterize ChemR23-targeting agents are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd for radioligand, Ki for competitor) of a compound to ChemR23.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing ChemR23 in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-chemerin), and serial dilutions of the unlabeled test compound (small molecule or antibody).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels upon ChemR23 activation.
Caption: General workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture: Plate cells stably expressing ChemR23 (e.g., CHO or HEK293 cells) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer. Incubate for 1-2 hours at 37°C.
-
Compound Addition: For agonist testing, add serial dilutions of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known ChemR23 agonist at its EC80 concentration.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically using a fluorescent plate reader.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. For agonists, plot the response against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
Chemotaxis Assay
This assay assesses the ability of a compound to either induce (agonist) or block (antagonist) the directed migration of immune cells towards a chemoattractant.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Protocol:
-
Cell Preparation: Isolate primary immune cells (e.g., human monocytes or macrophages) or use a cell line known to express ChemR23. Resuspend the cells in a serum-free medium.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant Loading: Add a known chemoattractant for ChemR23 (e.g., chemerin) to the lower wells. For antagonist testing, include the test compound with the chemoattractant. For agonist testing, add the test compound to the lower wells.
-
Cell Seeding: Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber for a few hours at 37°C to allow for cell migration through the membrane down the chemotactic gradient.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells using a microscope or quantify them using a fluorescent dye.
-
Data Analysis: Compare the number of migrated cells in the presence of the test compound to control wells.
Conclusion
Both small molecule inhibitors and antibody-based therapies present viable strategies for targeting ChemR23, each with distinct advantages and disadvantages. Small molecules offer the potential for oral administration and may have cost-of-manufacturing benefits, but their development can be challenged by off-target effects. The discontinuation of the small molecule antagonist CCX832 after a Phase I trial highlights the difficulties in translating preclinical findings to the clinic.
Antibody-based approaches, such as the agonist monoclonal antibody OSE-230, offer high specificity and a pro-resolving mechanism of action that represents a novel therapeutic paradigm for chronic inflammatory diseases. While injectable delivery and potential immunogenicity are considerations, the long half-life and targeted action are significant advantages. The partnership between OSE Immunotherapeutics and AbbVie for the development of OSE-230 underscores the therapeutic promise of this approach.
The choice between a small molecule and an antibody-based approach for targeting ChemR23 will ultimately depend on the specific disease indication, the desired mechanism of action (antagonism vs. agonism), and the overall therapeutic goals. Further preclinical and clinical studies, particularly those providing direct comparative data, will be crucial in elucidating the full potential of each modality.
References
- 1. ose-immuno.com [ose-immuno.com]
- 2. ChemoCentryx Initiates Phase I Clinical Trial of CCX832, the First Small Molecule Inhibitor of ChemR23 [prnewswire.com]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to ChemR23 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of known inhibitors targeting the ChemR23 receptor. It includes a comparative analysis of their performance, detailed experimental data, and methodologies for key assays.
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that has garnered significant attention as a therapeutic target for a range of inflammatory diseases, metabolic disorders, and cancer.[1] Its activation by endogenous ligands—the adipokine chemerin and the specialized pro-resolving lipid mediator Resolvin E1 (RvE1)—can trigger both pro- and anti-inflammatory responses depending on the cellular context.[2][3][4] The development of small molecule inhibitors for ChemR23 is a promising avenue for modulating these pathways for therapeutic benefit.
This guide summarizes the available quantitative data for known ChemR23 inhibitors, provides detailed protocols for essential in vitro assays, and illustrates the receptor's key signaling pathways.
Comparative Performance of Known ChemR23 Inhibitors
The following table summarizes the quantitative data for publicly disclosed ChemR23 inhibitors. The landscape of potent and selective small molecule inhibitors for ChemR23 is still evolving, with limited compounds fully characterized in the public domain.
| Inhibitor Name | Target Species | Assay Type | IC50 | Notes | Reference(s) |
| ChemR23-IN-1 | Human | Functional | 38 nM | Inhibits chemerin-induced chemotaxis of CAL-1 cells. | [5] |
| Mouse | Functional | 100 nM | |||
| CCX832 | Human | Not Disclosed | Not Disclosed | An orally bioavailable small molecule antagonist. Advanced to Phase I clinical trials for psoriasis, but development was terminated. Used in preclinical studies to block ChemR23. The chemical structure is undisclosed. | |
| α-NETA | Human | Functional | Not Disclosed | A putative antagonist used at 5 µM to inhibit chemerin-induced migration and invasion of gastric cancer cells. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Signaling Pathways of ChemR23
Activation of ChemR23 by its primary ligands, chemerin and Resolvin E1 (RvE1), initiates distinct downstream signaling cascades. Chemerin binding is often associated with pro-inflammatory responses, including the recruitment of immune cells, while RvE1 binding typically promotes the resolution of inflammation. The diagram below illustrates the central signaling events following receptor activation.
Caption: ChemR23 signaling cascade upon ligand binding.
Experimental Protocols
Accurate characterization of ChemR23 inhibitors relies on robust and reproducible in vitro assays. Below are detailed methodologies for two key functional assays used to assess inhibitor potency.
Chemerin-Induced Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of an inhibitor to block the migration of cells towards a chemerin gradient.
a. Materials and Reagents:
-
Cells: A cell line expressing ChemR23 (e.g., human monocytic THP-1 cells, primary macrophages, or a transfected cell line).
-
Chemoattractant: Recombinant human chemerin.
-
Test Compound: ChemR23 inhibitor at various concentrations.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Chemotaxis Chamber: 48-well or 96-well Boyden chambers with polycarbonate filters (e.g., 5 µm pore size for monocytes).
-
Detection Reagent: Calcein-AM or similar viability stain.
-
Plate Reader: Fluorescence plate reader.
b. Experimental Workflow:
Caption: Workflow for a Boyden chamber chemotaxis assay.
c. Protocol Steps:
-
Cell Preparation: Culture ChemR23-expressing cells to 80-90% confluency. Harvest and resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Chemoattractant and Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay medium. Prepare a solution of chemerin in assay medium at a concentration known to elicit a sub-maximal response (e.g., 1-10 nM).
-
Assay Assembly: Add the chemerin solution to the lower wells of the Boyden chamber. Add assay medium alone to negative control wells.
-
Cell Treatment: In a separate plate, mix the cell suspension with the diluted inhibitor or vehicle control and incubate for 30 minutes at 37°C.
-
Migration: Carefully place the filter membrane over the lower chamber. Add 50 µL of the treated cell suspension to the upper chamber wells.
-
Incubation: Incubate the assembled chamber at 37°C for 1.5 to 3 hours.
-
Quantification: After incubation, remove the upper chamber. Scrape off non-migrated cells from the top of the filter. Quantify the migrated cells on the bottom of the filter by staining with a fluorescent dye (e.g., Calcein-AM) and measuring the signal with a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the transient increase in intracellular calcium that occurs upon chemerin-induced ChemR23 activation.
a. Materials and Reagents:
-
Cells: A cell line stably expressing ChemR23 and a G-protein like Gα15/16 to couple the receptor to the calcium signaling pathway (e.g., CHO-K1 or HEK293 cells).
-
Agonist: Recombinant human chemerin.
-
Test Compound: ChemR23 inhibitor at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Plate Reader: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Microplates: 96-well or 384-well black-wall, clear-bottom assay plates.
b. Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
c. Protocol Steps:
-
Cell Plating: Seed cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C, protected from light.
-
Compound Incubation: Gently wash the cells with assay buffer. Add the test inhibitor dilutions or vehicle control to the wells and incubate at room temperature for 15-30 minutes.
-
Measurement: Place the cell plate into the fluorescence plate reader. The instrument will first read a baseline fluorescence for several seconds.
-
Agonist Stimulation: The instrument's injector will then add a concentration of chemerin that gives approximately 80% of the maximal response (EC₈₀). Fluorescence readings continue for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
References
Assessing the Selectivity Profile of ChemR23-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ChemR23-IN-1, a known inhibitor of the chemerin receptor ChemR23 (also known as CMKLR1). The document summarizes its performance relative to other available antagonists and furnishes detailed experimental protocols to enable researchers to conduct their own selectivity profiling.
Introduction to ChemR23 and the Chemerin Receptor Family
The chemerin receptor family consists of three G protein-coupled receptors (GPCRs) that bind the adipokine chemerin: ChemR23 (CMKLR1), GPR1, and CCRL2.[1][2] Chemerin binding to these receptors initiates distinct signaling cascades. ChemR23 activation leads to Gαi/o protein-mediated signaling, resulting in downstream effects like calcium mobilization. In contrast, GPR1 shows weak or no G protein coupling but can recruit β-arrestin.[1] CCRL2 is considered a non-signaling receptor that may act as a scavenger receptor for chemerin.[1] Given these differences, assessing the selectivity of an antagonist for ChemR23 over GPR1 and CCRL2 is crucial for interpreting experimental results and predicting in vivo effects.
Overview of this compound and Comparative Compounds
This compound is a small molecule inhibitor of ChemR23 with reported IC50 values of 38 nM for the human receptor and 100 nM for the mouse ortholog. While its activity at ChemR23 is established, its selectivity profile against GPR1 and CCRL2 is not publicly available.
For a comprehensive assessment, this guide compares this compound with two other well-characterized ChemR23 antagonists:
-
CCX832: A potent and selective antagonist of ChemR23.
-
VU0514009: Another small molecule antagonist targeting ChemR23.
Comparative Selectivity Profile
The following table summarizes the available inhibitory activities (IC50/Ki) of this compound and its comparators against the human chemerin receptors.
| Compound | ChemR23 (CMKLR1) | GPR1 | CCRL2 |
| This compound | IC50: 38 nM | Data not available | Data not available |
| CCX832 | pKi: 9.16 ± 0.42 | No significant binding | No significant binding |
| VU0514009 | Data not available | Data not available | Data not available |
Note: The lack of publicly available data for this compound's activity at GPR1 and CCRL2, as well as for VU0514009 across all three receptors, represents a significant knowledge gap. The experimental protocols provided in this guide are intended to enable researchers to determine these missing values.
Experimental Workflow for Determining Selectivity
To ascertain the selectivity profile of a compound like this compound, a multi-step experimental workflow is recommended. This involves initial screening through binding assays followed by functional assays to confirm antagonism.
Caption: Workflow for assessing compound selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in determining the selectivity profile of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the target receptors.
a. Materials:
-
Cell membranes prepared from cell lines stably expressing human ChemR23, GPR1, or CCRL2.
-
Radioligand (e.g., [125I]-Chemerin).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
b. Protocol:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.
-
To determine non-specific binding, include wells with a high concentration of a known, non-radioactive ligand.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit agonist-induced calcium release, a hallmark of ChemR23 activation.
a. Materials:
-
Cell line stably co-expressing human ChemR23 and a promiscuous G-protein (e.g., Gα16) or a cell line endogenously expressing the receptor and coupling to a calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Chemerin (agonist).
-
Test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated liquid handling system.
b. Protocol:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Incubate the plate with varying concentrations of the test compound.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of chemerin (typically EC80) to all wells to stimulate the receptor.
-
Immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium signal.
-
Calculate the IC50 value from the concentration-response curve.
β-Arrestin Recruitment Assay
This assay assesses the compound's ability to block agonist-induced recruitment of β-arrestin to the receptor, a key signaling event for GPR1.
a. Materials:
-
Cell line engineered to express the target receptor (GPR1) fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.
-
Chemerin (agonist).
-
Test compound (this compound).
-
Substrate for the reporter system.
-
Luminometer or fluorescence plate reader.
b. Protocol:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Add a fixed concentration of chemerin (typically EC80) to stimulate the receptor.
-
Incubate to allow for β-arrestin recruitment and reporter signal generation.
-
Add the reporter substrate according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal.
-
Determine the inhibitory effect of the test compound on the agonist-induced signal.
-
Calculate the IC50 value from the concentration-response curve.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways associated with the chemerin receptors, highlighting the points of action for antagonists.
Caption: Chemerin receptor signaling pathways.
References
Safety Operating Guide
Proper Disposal of ChemR23-IN-1: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for ChemR23-IN-1, a potent inhibitor of the ChemR23 receptor. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Pre-Disposal and Handling
Prior to disposal, proper handling and storage of this compound are paramount to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Procedures for this compound
This compound and its containers must be treated as hazardous waste. The following steps outline the recommended disposal process:
-
Waste Identification: this compound is a chemical reagent. Unused or expired material, as well as any contaminated lab supplies (e.g., pipette tips, vials, gloves), should be considered chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard characteristics, and the accumulation start date.
-
Container Management: Ensure the waste container is kept closed at all times, except when adding waste.
-
Engage a Licensed Waste Disposal Service: The disposal of chemical waste is regulated. It is mandatory to contract with a licensed and certified hazardous waste disposal company. These companies are equipped to handle and transport chemical waste safely and in accordance with all local, state, and federal regulations.
-
Documentation: Maintain a detailed record of the waste generated, including the quantity and the date of disposal. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C to -80°C | Manufacturer's Product Information |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | Standard Laboratory Practice |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. Below is a generalized workflow that incorporates the disposal procedure.
ChemR23 Signaling Pathway
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR). Its activation by its endogenous ligand, chemerin, initiates a cascade of intracellular signaling events. This compound acts as an inhibitor of this pathway. Understanding this pathway is crucial for researchers working with this compound.
By adhering to these disposal procedures and understanding the biological context of this compound, laboratories can maintain a safe and compliant research environment.
Personal protective equipment for handling ChemR23-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for ChemR23-IN-1 was not located in the public domain. The following guidance is based on general best practices for handling novel, potent, and potentially hazardous research chemicals. Researchers must consult the SDS provided by the supplier and adhere to their institution's specific safety protocols before handling this compound.
This compound is an inhibitor of the Chemerin Receptor 23 (ChemR23), a G protein-coupled receptor involved in inflammatory and immune responses. As a bioactive small molecule with limited safety data, it should be handled with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and eye exposure. The required level of PPE depends on the procedure being performed.
| Procedure | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Full-face or half-mask air-purifying respirator (NIOSH-approved) with appropriate cartridges for organic vapors and particulates.- Chemical-resistant one-piece coverall or splash suit.- Double-layered chemical-resistant gloves (e.g., nitrile).- Chemical splash goggles and face shield.- Steel-toed, chemical-resistant boots with shoe covers. |
| Handling Diluted Solutions | - Standard laboratory coat.- Chemical-resistant gloves (nitrile).- Chemical splash goggles. |
| Emergency (Spill Cleanup) | - PPE as for handling solid compound.- A spill kit with absorbent materials, waste bags, and decontamination solutions should be readily available. |
Operational Plan: From Receipt to Application
This step-by-step guide ensures the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receipt and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
Confirm the product identity and quantity against the order.
-
Store the compound in a clearly labeled, sealed container in a designated, ventilated, and secure location according to the recommended storage conditions.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
2. Experimental Protocol: Stock Solution Preparation:
-
Objective: To prepare a concentrated stock solution of this compound for experimental use.
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see table above for handling solid compound)
-
Sterile, amber glass vials with screw caps (B75204) or cryovials
-
Micropipettes and sterile, filtered tips
-
-
Procedure:
-
Perform all operations involving the solid compound within a certified chemical fume hood.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of DMSO to the vial containing the compound to achieve the desired concentration. Refer to the table below for solvent volumes.
-
Cap the vial securely and vortex gently until the solid is completely dissolved. Sonication or gentle warming may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Stock Solution Preparation Table (for DMSO) [1]
| Target Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 2.0178 mL | 10.0892 mL | 20.1784 mL |
| 5 mM | 0.4036 mL | 2.0178 mL | 4.0357 mL |
| 10 mM | 0.2018 mL | 1.0089 mL | 2.0178 mL |
| 25 mM | 0.0807 mL | 0.4036 mL | 0.8071 mL |
| 50 mM | 0.0404 mL | 0.2018 mL | 0.4036 mL |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, weighing paper, and empty vials.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused stock solutions and experimental media containing the compound.
-
Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Sharps Waste:
-
Includes contaminated pipette tips and needles.
-
Dispose of immediately into a designated, puncture-proof sharps container for hazardous chemical waste.
-
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
